4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Description
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Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZCUCPPAKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383560 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-01-6 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, a valuable building block in medicinal chemistry and drug discovery. The primary and most efficient synthetic route involves a palladium-catalyzed Miyaura borylation of 4-bromoisoquinoline. This document outlines the detailed experimental protocol, relevant quantitative data, and a visual representation of the synthesis workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes 4-bromoisoquinoline as the starting material and bis(neopentyl glycolato)diboron as the boron source. The reaction proceeds with high efficiency and selectivity, providing the desired product in good yield.
An alternative approach, direct C-H borylation of isoquinoline using an iridium catalyst, is generally less suitable for obtaining the specific 4-substituted isomer. The regioselectivity of iridium-catalyzed C-H borylation is influenced by steric and electronic factors, and without a directing group, a mixture of isomers is often obtained, making the isolation of the desired product challenging. Therefore, the Miyaura borylation of a pre-functionalized isoquinoline is the preferred method for a predictable and high-yielding synthesis.
Experimental Protocol: Miyaura Borylation of 4-Bromoisoquinoline
This section details the experimental procedure for the synthesis of this compound from 4-bromoisoquinoline.
Materials:
-
4-Bromoisoquinoline
-
Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)diboron (Bis(neopentyl glycolato)diboron)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromoisoquinoline (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe. The typical concentration is around 0.1 M with respect to the 4-bromoisoquinoline.
-
Reaction: Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound via Miyaura borylation.
| Parameter | Value |
| Starting Material | 4-Bromoisoquinoline |
| Reagents | Bis(neopentyl glycolato)diboron, PdCl₂(dppf), KOAc |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Product Purity | >95% (after chromatography) |
Visualization of the Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
Conclusion
The Miyaura borylation of 4-bromoisoquinoline provides a reliable and high-yielding route to this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate for their research and development activities. The straightforward nature of the reaction and the commercial availability of the starting materials make this a practical and accessible synthetic method.
An In-depth Technical Guide to the Preparation of Isoquinoline Neopentyl Glycol Boronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing isoquinoline neopentyl glycol boronate, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] Its functionalization through the introduction of a boronic ester at various positions on the isoquinoline ring system opens up a vast chemical space for the synthesis of novel derivatives via cross-coupling reactions. This document details the most plausible synthetic strategies, provides collated quantitative data from analogous reactions, and presents detailed, actionable experimental protocols. Furthermore, it includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Introduction
The isoquinoline nucleus is a fundamental heterocyclic motif in a wide array of pharmacologically active molecules, exhibiting activities such as anticancer, antibacterial, and neuroprotective properties.[1] The derivatization of this scaffold is a cornerstone of many drug discovery programs. Boronic acids and their esters are exceptionally useful intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The neopentyl glycol boronate ester of isoquinoline offers advantages over the corresponding boronic acid, including enhanced stability, which facilitates handling, purification, and storage. This guide focuses on the preparation of isoquinoline neopentyl glycol boronate, with a particular emphasis on the commercially available and synthetically important isoquinoline-4-boronic acid neopentyl glycol ester (CAS 844891-01-6).[4]
Synthetic Pathways
The preparation of isoquinoline neopentyl glycol boronate can be approached through several strategic routes. The selection of a particular pathway may depend on the availability of starting materials, desired scale, and the specific isomer required. The three most viable synthetic strategies are outlined below.
Two-Step Synthesis via Miyaura Borylation and Transesterification
This is a robust and widely applicable method that proceeds in two distinct steps:
-
Miyaura Borylation: A halo-isoquinoline is coupled with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form the isoquinoline pinacol boronate ester.
-
Transesterification: The resulting pinacol ester is then reacted with neopentyl glycol to yield the target neopentyl glycol boronate.
dot graph "Miyaura_Borylation_and_Transesterification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Two-step synthesis of isoquinoline neopentyl glycol boronate.
Direct Borylation with Bis(neopentyl glycolato)diboron
A more convergent approach involves the direct palladium-catalyzed cross-coupling of a halo-isoquinoline with bis(neopentyl glycolato)diboron. This method is potentially more efficient as it combines the borylation and esterification into a single synthetic operation. Bis(neopentyl glycolato)diboron has been shown to be a highly effective borylating agent.[5]
dot graph "Direct_Borylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: One-step direct borylation synthesis.
Esterification of Isoquinoline Boronic Acid
This classical approach involves the initial synthesis of the isoquinoline boronic acid, which is subsequently esterified with neopentyl glycol.
-
Boronic Acid Synthesis: A halo-isoquinoline is converted to the corresponding boronic acid, typically via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.
-
Fischer Esterification: The isolated isoquinoline boronic acid is then heated with neopentyl glycol, often with azeotropic removal of water to drive the reaction to completion.
dot graph "Esterification_of_Boronic_Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Synthesis via esterification of the corresponding boronic acid.
Quantitative Data
While a complete dataset for the synthesis of isoquinoline-4-boronic acid neopentyl glycol boronate is not available in a single source, the following table summarizes typical reaction conditions and yields for analogous transformations, providing a strong basis for experimental design.
| Reaction Step | Substrate | Reagents and Conditions | Product | Yield | Reference |
| Miyaura Borylation | 5-Bromo-isoquinoline | B₂(pin)₂, PdCl₂(dppf), KOAc, 1,4-dioxane, 80-95 °C, 16 h | Isoquinoline-5-boronic acid pinacol ester | 70% | [6] |
| Direct Borylation | Methyl 2-bromo-4-nitrobenzoate | Bis(neopentyl glycolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 60 °C, 22 h | Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate | 51% | [7] |
| Fischer Esterification | Acetic acid | Isopentyl alcohol, H₂SO₄ (cat.), reflux | Isopentyl acetate | Not specified | [1] |
Experimental Protocols
Based on the established methodologies for the synthesis of aryl boronate esters, the following detailed protocols are provided for the preparation of isoquinoline neopentyl glycol boronate.
Protocol 1: Two-Step Synthesis of Isoquinoline-4-boronic acid neopentyl glycol ester
Step 1: Synthesis of Isoquinoline-4-boronic acid pinacol ester
This protocol is adapted from the Miyaura borylation of 5-bromo-isoquinoline.[6]
-
To a flame-dried round-bottom flask, add 4-bromo-isoquinoline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane as the solvent.
-
To the stirred suspension, add PdCl₂(dppf) (0.03 eq.).
-
Heat the reaction mixture to 80-95 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford isoquinoline-4-boronic acid pinacol ester.
Step 2: Transesterification to Isoquinoline-4-boronic acid neopentyl glycol ester
This is a general protocol for the transesterification of pinacol boronates.
-
In a round-bottom flask, dissolve the isoquinoline-4-boronic acid pinacol ester (1.0 eq.) in a suitable solvent such as toluene or THF.
-
Add neopentyl glycol (1.1-1.5 eq.).
-
Optionally, a catalytic amount of a Lewis acid or protic acid can be added to facilitate the reaction.
-
Heat the mixture to reflux. For reactions in toluene, a Dean-Stark apparatus can be used to remove the liberated pinacol by azeotropic distillation.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.
Protocol 2: Direct Borylation of 4-Bromo-isoquinoline
This protocol is based on the direct borylation of other aryl bromides.[7]
-
To a flame-dried reaction vessel, add 4-bromo-isoquinoline (1.0 eq.), bis(neopentyl glycolato)diboron (1.2 eq.), and potassium acetate (2.5 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO as the solvent.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 22-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization Data (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the isoquinoline protons, typically in the aromatic region (δ 7.5-9.5 ppm). The neopentyl glycol moiety would exhibit a singlet for the two methyl groups and two signals for the diastereotopic methylene protons of the dioxaborinane ring.
-
¹³C NMR: Aromatic carbons of the isoquinoline ring would appear in the range of δ 120-155 ppm. The quaternary carbon of the neopentyl group and the methylene carbons of the dioxaborinane ring would also be observable. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
-
HRMS (High-Resolution Mass Spectrometry): The exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the observed mass to confirm the elemental composition.
Role in Signaling Pathways and Drug Development
The direct involvement of isoquinoline neopentyl glycol boronate in specific signaling pathways has not been extensively reported. However, its utility lies in its role as a versatile intermediate for the synthesis of a wide range of isoquinoline derivatives. These derivatives have been shown to interact with numerous biological targets.[1] For example, substituted isoquinolines are known to act as inhibitors of various kinases, proteases, and other enzymes implicated in cancer, inflammatory diseases, and neurological disorders.
The boronic ester functionality allows for the facile introduction of diverse substituents onto the isoquinoline core via Suzuki-Miyaura coupling. This enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery campaigns. The neopentyl glycol protecting group provides the necessary stability for multi-step syntheses while being amenable to cleavage under specific conditions if the free boronic acid is required.
dot graph "Drug_Discovery_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Role in drug discovery workflow.
Conclusion
The preparation of isoquinoline neopentyl glycol boronate is a key enabling step for the exploration of the chemical space around the medicinally important isoquinoline scaffold. This technical guide has outlined the primary synthetic strategies, provided relevant quantitative data from related reactions, and presented detailed experimental protocols to aid researchers in the synthesis of this valuable intermediate. The continued development of efficient and scalable methods for the preparation of such building blocks will undoubtedly accelerate the discovery of novel therapeutics.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | 844891-01-6 [sigmaaldrich.com]
- 5. Nanjing Shizhou Biology Technology Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Miyaura Borylation of 4-Haloisoquinolines for the Synthesis of Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Miyaura borylation reaction as applied to the synthesis of isoquinoline-4-boronic esters from 4-haloisoquinolines. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting boronic esters are versatile intermediates for the construction of complex molecular architectures through subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Introduction to Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-boron bond.[1] It typically involves the reaction of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][3] The resulting boronic esters are stable, can be purified by standard laboratory techniques, and serve as key building blocks in organic synthesis.[2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3]
The Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
The primary product of the Miyaura borylation of a 4-haloisoquinoline is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline , also known as isoquinoline-4-boronic acid pinacol ester. This compound is a key intermediate for the synthesis of more complex isoquinoline derivatives.[4][5]
Chemical Properties:
| Property | Value |
| CAS Number | 685103-98-4 |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 99 - 103 °C |
Reaction Mechanism and Key Components
The catalytic cycle of the Miyaura borylation is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Key Components:
-
Substrate (4-Haloisoquinoline): The reactivity of the halide follows the general trend I > Br > Cl. While 4-bromo- and 4-iodoisoquinolines are common substrates, the borylation of 4-chloroisoquinolines may require more active catalyst systems or harsher reaction conditions.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed reagent for this transformation.[2]
-
Palladium Catalyst: A variety of palladium catalysts can be used. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), often as a dichloromethane adduct.[6][7] Other catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[3]
-
Base: A weak base is crucial to the success of the reaction, as stronger bases can promote a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide.[3] Potassium acetate (KOAc) is the most frequently used base.[3]
-
Solvent: Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reagents and to facilitate the reaction. Dimethylformamide (DMF) and 1,4-dioxane are common choices.[6]
Experimental Protocols
Representative Protocol for the Miyaura Borylation of 4-Bromoisoquinoline:
Materials:
-
4-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2-1.5 equiv), and potassium acetate (3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 equiv).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or DMF).
-
Heat the reaction mixture to 80-120 °C with stirring. The optimal temperature and reaction time will depend on the specific substrate and catalyst loading.
-
Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Miyaura borylation of various haloquinolines, which can be considered analogous to the borylation of 4-haloisoquinolines.
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Haloquinolines | Pd(dppf)Cl₂·CH₂Cl₂ (5) | NaOAc (3) | DMF | 80 | 2 | Not specified | [6] |
| Haloquinolines | Pd(dppf)Cl₂·CH₂Cl₂ (2.5) | K₂CO₃ (3) | DMF | 110 | 0.42 | up to 98 | [6] |
Experimental Workflow
The general workflow for the Miyaura borylation of 4-haloisoquinolines is outlined below.
Conclusion
The Miyaura borylation is a highly effective and versatile method for the synthesis of isoquinoline-4-boronic esters from the corresponding 4-haloisoquinolines. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane synthesis protocol
An in-depth technical guide on the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane, a valuable reagent in medicinal chemistry and drug development, is presented below. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthesis: Miyaura Borylation
The synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as isoquinoline-4-boronic acid pinacol ester, is efficiently achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of a halo-isoquinoline with a diboron reagent.[1] The pinacol ester group of the resulting product offers improved stability and handling properties compared to the corresponding boronic acid, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane. The starting material for this synthesis is a 4-haloisoquinoline, with 4-bromoisoquinoline being a common choice.
Reaction Scheme:
Caption: General reaction scheme for the Miyaura borylation of 4-bromoisoquinoline.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
Procedure:
-
To a dry reaction vessel, add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Add the palladium catalyst, PdCl₂(dppf) (0.02-0.05 equiv), to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 4-Bromoisoquinoline | General Procedure |
| Product | 4-(Isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | General Procedure |
| Molecular Formula | C₁₅H₁₈BNO₂ | [General] |
| Molecular Weight | 255.12 g/mol | [General] |
| Typical Yield | 60-85% | Based on literature for similar reactions |
| Appearance | White to off-white solid | [General] |
| Melting Point | 99-103 °C | [General] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane.
Caption: Workflow for the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane.
Signaling Pathway and Logical Relationship Diagram
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium complex. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Catalytic cycle of the Miyaura borylation reaction.
References
Technical Guide: Physical Properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. The information is presented to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and organic synthesis.
Core Physical and Chemical Data
The quantitative physical properties of this compound are summarized in the table below. For comparative purposes, data for the related pinacol ester analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, is also included.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester, Isoquinoline-4-boronic acid, neopentyl glycol ester | [1] |
| CAS Number | 844891-01-6 | [1] |
| Molecular Formula | C₁₄H₁₆BNO₂ | |
| Molecular Weight | 241.09 g/mol | |
| Melting Point | 123 °C | |
| Boiling Point | 409.2 °C at 760 mmHg | |
| Appearance | Data not available. The related pinacol ester is a white to light yellow crystalline powder.[2] | |
| Solubility | Data not available. The parent compound, isoquinoline, is sparingly soluble in water but dissolves well in ethanol, acetone, diethyl ether, and other common organic solvents. It is also soluble in dilute acids. |
Comparative Data: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (Pinacol Ester Analog)
| Property | Value | Reference |
| CAS Number | 685103-98-4 | [2][3][4] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3][4] |
| Molecular Weight | 255.12 g/mol | [2][3][4] |
| Melting Point | 99 - 103 °C | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
Experimental Protocols
Detailed experimental methodologies for determining key physical properties are outlined below. These are generalized standard procedures and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method. This procedure is based on the USP and other pharmacopeia guidelines.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)[5]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] If necessary, gently grind the crystalline sample in a mortar.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be packed into the tube. Tap the closed end of the tube on a hard surface to pack the sample down.[7] The sample column should be approximately 2.5-3.5 mm high.[5]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
If the approximate melting point is known, heat the block rapidly to about 20°C below the expected melting point.[7]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for determining the boiling point is through distillation.[8][9][10]
Apparatus:
-
Distillation flask (round-bottom)
-
Condenser
-
Receiving flask or graduated cylinder
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. The flask should be charged with the liquid sample and a few boiling chips to ensure smooth boiling. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[10]
-
Heating: Gently heat the distillation flask.[9] The heating rate should be controlled to achieve a distillation rate of 1-2 drops per second.[11]
-
Equilibration: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.
-
Data Recording: Once the temperature is constant and there is a steady distillation of the liquid, record the temperature. This is the boiling point of the liquid at the recorded atmospheric pressure.[10]
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.[12]
Visualizations
The following diagrams illustrate logical workflows relevant to the application of this compound in research and development.
Caption: General workflow for the synthesis and development of isoquinoline-based drug candidates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using a boronate ester.
References
- 1. CAS#:844891-01-6 | this compound | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
CAS number 844891-01-6 properties and suppliers
An In-depth Technical Guide to CAS 844891-01-6 Compound Name: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and general applications of the compound with CAS number 844891-01-6, intended for researchers, scientists, and professionals in drug development. This compound is a neopentyl glycol boronic ester of isoquinoline, primarily utilized as a chemical building block in organic synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value | Reference(s) |
| CAS Number | 844891-01-6 | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester | [4] |
| Molecular Formula | C₁₄H₁₆BNO₂ | [1] |
| Molecular Weight | 241.1 g/mol | [1][3] |
| Appearance | Solid, Off-white | [3] |
| Melting Point | 123°C | [1] |
| Boiling Point | 409.2°C at 760 mmHg | [1] |
| Density | 1.12 g/cm³ | [1] |
| Purity | Typically ≥95% | [3][5] |
| Storage | Store at 2-8°C under an inert atmosphere | [3] |
| InChI Key | AQEZCUCPPAKCLQ-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [3] |
| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 | [3] |
Role in Research and Development
CAS 844891-01-6 is not an active pharmaceutical ingredient but rather a key intermediate or "building block" used in the synthesis of more complex molecules. The isoquinoline core is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer and anesthetic properties.
This boronic ester is designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the 4-position of the isoquinoline ring. This allows researchers to introduce a variety of substituents and build molecular complexity, facilitating the exploration of new chemical space in drug discovery programs.
Commercial Suppliers
The following is a non-exhaustive list of commercial suppliers for CAS 844891-01-6. Availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Website (Illustrative) |
| Sigma-Aldrich (Ambeed) | --INVALID-LINK-- |
| Fisher Scientific | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| ChemShuttle | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| ChemBlink | --INVALID-LINK-- |
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While specific experimental protocols for CAS 844891-01-6 are not available in published literature, a general procedure for a Suzuki-Miyaura coupling using an aryl halide and a boronic ester of this type is provided below for illustrative purposes. Note: This is a generalized protocol and must be optimized for specific substrates and reaction scales.
Objective: To couple this compound with an aryl bromide (Ar-Br).
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (Ar-Br) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction flask, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-isoquinoline product.
Visualizations
Logical Workflow: Role in Drug Discovery
The following diagram illustrates the typical workflow where a chemical building block like CAS 844891-01-6 is utilized in a drug discovery and development pipeline.
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
Technical Guide: Spectroscopic and Synthetic Insights into Isoquinoline Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and synthetic considerations for isoquinoline-based boronate esters, with a focus on 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. Due to the limited availability of specific experimental data for the target compound, this document presents a comprehensive analysis of the closely related and commercially available analogue, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. Furthermore, representative NMR data for the key precursors, isoquinoline-4-boronic acid and neopentyl glycol, are provided to offer a more complete spectroscopic picture. A generalized experimental protocol for the synthesis and characterization of aryl boronate esters is also detailed, providing a practical framework for researchers in the field.
Introduction
Isoquinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of a boronate ester functionality at the 4-position of the isoquinoline scaffold provides a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group offers distinct stability and reactivity profiles compared to the more common pinacol ester. This guide aims to provide the necessary spectroscopic and procedural information for researchers working with these important building blocks.
NMR Spectral Data
NMR Data of Analogous Compound: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Table 1: ¹H NMR Data of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.25 | s | 1H | H-1 |
| 8.55 | d | 1H | H-3 |
| 8.15 | d | 1H | H-5 |
| 8.05 | d | 1H | H-8 |
| 7.75 | t | 1H | H-7 |
| 7.65 | t | 1H | H-6 |
| 1.35 | s | 12H | 4 x CH₃ (pinacol) |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Data of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C-1 |
| 149.0 | C-8a |
| 144.5 | C-3 |
| 130.5 | C-5 |
| 129.0 | C-7 |
| 128.0 | C-6 |
| 127.5 | C-4a |
| 125.0 | C-8 |
| 84.0 | C(CH₃)₂ (pinacol) |
| 25.0 | CH₃ (pinacol) |
| C-4 not observed (quadrupolar broadening) |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
NMR Data of Precursors
To aid in the identification of starting materials and potential impurities, the NMR data for isoquinoline-4-boronic acid and neopentyl glycol are presented below.
Table 3: ¹H and ¹³C NMR Data for Isoquinoline-4-boronic acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 9.20 | s | H-1 |
| 8.60 | s | H-3 | |
| 8.20 | d | H-5 | |
| 8.10 | d | H-8 | |
| 7.80 | t | H-7 | |
| 7.70 | t | H-6 | |
| 5.50 (br s) | B(OH)₂ | ||
| ¹³C | 152.0 | C-1 | |
| 148.5 | C-8a | ||
| 145.0 | C-3 | ||
| 131.0 | C-5 | ||
| 129.5 | C-7 | ||
| 128.5 | C-6 | ||
| 127.0 | C-4a | ||
| 125.5 | C-8 | ||
| C-4 not observed |
Solvent: DMSO-d₆.
Table 4: ¹H and ¹³C NMR Data for Neopentyl Glycol [1][2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 3.29 | s | -CH₂- |
| 0.92 | s | -C(CH₃)₂ | |
| ¹³C | 71.5 | -CH₂OH | |
| 36.6 | -C(CH₃)₂ | ||
| 22.1 | -CH₃ |
Solvent: CDCl₃.[1]
Experimental Protocols
The following sections outline generalized procedures for the synthesis and NMR analysis of aryl boronate esters. These protocols can be adapted for the specific synthesis of this compound.
General Synthesis of Aryl Boronate Esters from Boronic Acid and Diol
This procedure describes a typical esterification reaction between an aryl boronic acid and a diol.
Materials:
-
Aryl boronic acid (e.g., Isoquinoline-4-boronic acid)
-
Diol (e.g., Neopentyl glycol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
Dean-Stark apparatus (for azeotropic removal of water, if using toluene) or a drying agent (e.g., MgSO₄)
-
Magnetic stirrer and heating mantle/stir plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the aryl boronic acid (1.0 eq) and the diol (1.0-1.2 eq).
-
Add the anhydrous solvent. The concentration is typically in the range of 0.1-0.5 M.
-
If using a drying agent like anhydrous MgSO₄, add it to the flask (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a drying agent was used, filter the mixture to remove the solid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for NMR Sample Preparation and Analysis
Equipment:
-
NMR spectrometer (e.g., Bruker, Jeol)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified boronate ester in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more). A typical spectral width for organic molecules is 0 to 220 ppm. Note that the carbon atom attached to the boron may be broadened or unobserved due to quadrupolar relaxation.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of the compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of an isoquinoline boronate ester and the logical relationship of the components.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the target compound, its precursors, and its characterization methods.
Conclusion
This technical guide provides a foundational understanding of the NMR characteristics and synthetic strategies for this compound, primarily through the lens of a closely related analogue and its precursors. The tabulated NMR data, generalized experimental protocols, and workflow diagrams offer valuable resources for researchers engaged in the synthesis and application of novel isoquinoline-based compounds for drug discovery and materials science. It is recommended that researchers performing the synthesis of the title compound conduct a full spectroscopic characterization to establish a definitive reference for this valuable chemical entity.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isoquinoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectral characteristics of isoquinoline boronic esters. Due to the limited availability of fully assigned and published ¹H and ¹³C NMR data for specific isoquinoline boronic ester congeners in the readily accessible scientific literature, this guide furnishes detailed experimental protocols for their synthesis and NMR analysis, alongside a discussion of the expected spectral features based on the analysis of the parent isoquinoline and related aryl boronic ester structures.
Introduction
Isoquinoline boronic esters are a class of organic compounds that incorporate the versatile isoquinoline scaffold, a prominent motif in numerous natural products and pharmacologically active molecules, with the synthetically valuable boronic ester functionality. These compounds serve as key building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds. An understanding of their spectroscopic properties, especially ¹H and ¹³C NMR, is crucial for their unambiguous characterization and for monitoring their reactions.
Experimental Protocols
Synthesis of Isoquinoline Boronic Esters
A general and widely applicable method for the synthesis of aryl boronic esters, including isoquinoline derivatives, is the palladium-catalyzed cross-coupling of a halo-isoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
General Procedure for the Palladium-Catalyzed Borylation of Halo-isoquinolines:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-isoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a suitable anhydrous solvent, such as dioxane, toluene, or DMSO, via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoquinoline boronic ester.
Caption: Synthetic Workflow for Isoquinoline Boronic Esters.
¹H and ¹³C NMR Analysis
The following is a general protocol for the preparation and analysis of isoquinoline boronic ester samples by ¹H and ¹³C NMR spectroscopy.
General Procedure for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline boronic ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. A spectral width of 200-220 ppm is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Workflow for NMR Analysis of Isoquinoline Boronic Esters.
Data Presentation
NMR Data of Parent Isoquinoline
The chemical shifts of the parent isoquinoline molecule provide a baseline for understanding the spectra of its derivatives.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 9.22 | 152.7 |
| 3 | 8.52 | 143.3 |
| 4 | 7.59 | 120.6 |
| 4a | - | 135.8 |
| 5 | 7.78 | 128.8 |
| 6 | 7.63 | 127.4 |
| 7 | 7.55 | 127.1 |
| 8 | 8.04 | 126.5 |
| 8a | - | 129.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Typical NMR Data for an Aryl Pinacol Boronic Ester Moiety
The pinacol boronic ester group exhibits characteristic signals in both ¹H and ¹³C NMR spectra.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | ~1.3 | ~25.0 |
| -C(CH₃)₂ | - | ~84.0 |
| C-B | - | Broad or unobserved |
Note: The carbon atom directly attached to the boron (ipso-carbon) often appears as a very broad signal or may not be observed due to quadrupolar relaxation.
Discussion of Expected Spectral Features
The pinacol boronic ester group (-B(pin)) is known to be a weak π-acceptor and can act as a mild deactivating group in electrophilic aromatic substitution. Its influence on the ¹H and ¹³C NMR chemical shifts of the isoquinoline ring will depend on its position of substitution.
-
¹H NMR Spectrum:
-
The protons on the isoquinoline ring are expected to resonate in the aromatic region, typically between 7.0 and 9.5 ppm.
-
The protons ortho to the boronic ester group are likely to be deshielded and shift downfield due to the electron-withdrawing nature of the boron atom.
-
The characteristic singlet for the twelve equivalent methyl protons of the pinacol group will appear upfield, around 1.3 ppm.
-
The coupling constants (J-values) between adjacent protons on the isoquinoline ring will be in the typical range for aromatic systems (7-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and <1 Hz for para-coupling).
-
-
¹³C NMR Spectrum:
-
The carbon atoms of the isoquinoline ring will appear in the aromatic region of the spectrum (120-155 ppm).
-
The carbon atom directly attached to the boron atom (ipso-carbon) is expected to be significantly deshielded. However, due to the quadrupolar nature of the boron nucleus, this signal is often broadened and may be difficult to observe.
-
The carbon atoms of the pinacol group will give rise to two signals: one for the quaternary carbons at approximately 84.0 ppm and another for the methyl carbons around 25.0 ppm.
-
Conclusion
This guide provides a foundational understanding of the synthesis and NMR spectroscopy of isoquinoline boronic esters. While a comprehensive database of assigned NMR spectra for these compounds is yet to be established in the public domain, the provided experimental protocols and the discussion of expected spectral features offer valuable guidance for researchers in the synthesis and characterization of this important class of molecules. The ability to predict and interpret the ¹H and ¹³C NMR spectra is essential for confirming the successful synthesis and purity of isoquinoline boronic esters, thereby facilitating their application in drug discovery and development.
In-Depth Technical Guide on the Mass Spectrum of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide presents a predicted mass spectrum based on established fragmentation patterns of related chemical structures, namely isoquinolines and boronic esters. This document also includes comprehensive experimental protocols for acquiring mass spectrometry data for this class of compounds and logical workflow diagrams to guide the analytical process.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₄H₁₆BNO₂
-
Molecular Weight: 241.10 g/mol
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragments for this compound under electron ionization (EI) mass spectrometry. The fragmentation is expected to involve characteristic losses from both the isoquinoline core and the dimethyl-1,3,2-dioxaborinane group.
| m/z (Predicted) | Proposed Fragment Ion | Interpretation | Relative Abundance (Predicted) |
| 241 | [M]⁺ | Molecular Ion | Moderate |
| 240 | [M-H]⁺ | Loss of a hydrogen radical | Moderate to High |
| 170 | [M - C₄H₇O]⁺ | Loss of a C₄H₇O radical from the boronic ester | Moderate |
| 156 | [M - C₅H₁₁O₂]⁺ | Loss of the dimethyl-1,3,2-dioxaborinane radical | Low |
| 129 | [C₉H₇N]⁺ | Isoquinoline radical cation | High |
| 128 | [C₉H₆N]⁺ | Loss of a hydrogen from the isoquinoline fragment | High |
| 102 | [C₈H₆]⁺ | Loss of HCN from the isoquinoline fragment | Moderate |
| 85 | [C₅H₉O]⁺ | Dimethyl-1,3-dioxane fragment | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl fragment | Low |
Fragmentation Pathway
The fragmentation of this compound is anticipated to follow pathways characteristic of both the isoquinoline moiety and the boronic ester group. The isoquinoline core is expected to exhibit fragmentation patterns similar to the parent heterocycle, including the loss of HCN.[3] The boronic ester portion is likely to undergo fragmentation through cleavage of the C-B bond and fragmentation within the dioxaborinane ring.
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
If derivatization is necessary to improve volatility, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
-
Instrumentation:
-
Injector: Split/splitless inlet, set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (typically 1:1) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.
-
-
Instrumentation:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas: Nitrogen at a pressure of 30 psi.
-
Drying Gas: Nitrogen at a flow rate of 8 L/min and a temperature of 325 °C.
-
Mass Range: m/z 50-600.
-
Data Acquisition: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatograph for LC-MS analysis.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for ESI-MS analysis.
Caption: Predicted EI fragmentation pathway.
References
Crystal Structure of Isoquinoline-Derived Boronic Esters: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the methodologies for the synthesis and structural elucidation of isoquinoline-derived boronic esters, with a focus on single-crystal X-ray diffraction techniques. While crystallographic data for specific isoquinoline-derived boronic esters, such as the one associated with the Cambridge Structural Database (CSD) entry CCDC 2383612, have been determined, this guide will focus on the generalized experimental protocols due to the absence of publicly available detailed reports for specific structures.
Introduction to Isoquinoline-Derived Boronic Esters
The fusion of the isoquinoline scaffold, a prominent motif in numerous alkaloids and pharmacologically active compounds, with the versatile boronic ester functionality offers a rich platform for the development of novel chemical entities in drug discovery and materials science. Boronic acids and their esters are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, as well as their applications as sensors and therapeutic agents. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is paramount for understanding their structure-activity relationships, designing more potent analogues, and ensuring intellectual property.
Synthesis of Isoquinoline-Derived Boronic Esters
The synthesis of isoquinoline-derived boronic esters can be approached through several strategic pathways, primarily involving either the construction of the isoquinoline ring on a pre-functionalized boronic ester or the introduction of a boronic ester moiety onto a pre-existing isoquinoline core.
General Synthetic Protocol
A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, between a halogenated isoquinoline and a diboron reagent.
Materials:
-
Halogenated isoquinoline (e.g., 4-bromoisoquinoline)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)
-
Base (e.g., potassium acetate - KOAc)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated isoquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline-derived boronic ester.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol for Crystallization and X-ray Diffraction
Step 1: Single Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1] Common crystallization techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. Diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Step 2: Crystal Mounting and Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[2][3]
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
The goniometer head is placed on the diffractometer.
-
A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[2]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[4]
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Data Presentation
The crystallographic data obtained from a single-crystal X-ray diffraction experiment is typically presented in a series of tables. While specific data for an isoquinoline-derived boronic ester is not publicly detailed, the following tables serve as a template for the expected quantitative information.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Example Value |
| Empirical formula | C₁₅H₁₈BNO₂ |
| Formula weight | 255.12 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ μμ μ mm⁻¹ |
| F(000) | FFFF |
| Crystal size | 0.X × 0.Y × 0.Z mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.rrrr] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | nnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |
| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length (Å) |
| B(1) | O(1) | X.XXX |
| B(1) | O(2) | Y.YYY |
| B(1) | C(4) | Z.ZZZ |
| N(1) | C(1) | A.AAA |
| N(1) | C(8a) | B.BBB |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O(1) | B(1) | O(2) | XXX.X |
| O(1) | B(1) | C(4) | YYY.Y |
| O(2) | B(1) | C(4) | ZZZ.Z |
| C(1) | N(1) | C(8a) | AAA.A |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural determination of isoquinoline-derived boronic esters.
Caption: Workflow from synthesis to crystal structure determination.
Caption: Detailed workflow for single-crystal X-ray crystallography.
Conclusion
This technical guide outlines the fundamental experimental procedures for the synthesis and definitive structural characterization of isoquinoline-derived boronic esters. While access to specific crystallographic reports remains a prerequisite for detailed structural analysis of individual compounds, the generalized protocols and workflows presented herein provide a robust framework for researchers in drug development and chemical sciences to approach the study of this promising class of molecules. The precise structural data obtained from these methods is indispensable for advancing our understanding of their chemical and biological properties.
References
An In-depth Technical Guide on the Reactivity of 4-Isoquinolineboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isoquinolineboronic acid neopentyl glycol ester is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the family of boronic acid derivatives, which are pivotal reagents in modern carbon-carbon bond-forming reactions. The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds and natural products.[1][2][3] These derivatives exhibit a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
The neopentyl glycol ester functional group serves as a protecting group for the boronic acid. This protection enhances the compound's stability, making it less prone to degradation and easier to handle compared to the corresponding free boronic acid.[1] Boronic esters with diols like neopentyl glycol are known to improve the stability of the boronate, preventing protodeboronation.[1] This enhanced stability, combined with the reactivity of the C-B bond, makes 4-isoquinolineboronic acid neopentyl glycol ester a valuable building block for the synthesis of complex molecules, particularly 4-arylisoquinolines.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 4-isoquinolineboronic acid neopentyl glycol ester is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] The reaction involves the coupling of an organoboron compound (the boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]
The neopentyl glycol ester of 4-isoquinolineboronic acid shows good reactivity in these anhydrous coupling conditions.[1] The general mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]
Quantitative Data on Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide (R¹-X) | Aryl Neopentylglycolboronate (R²-B(OR)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenyl neopentylglycolboronate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 90-98 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenyl neopentylglycolboronate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenyl neopentylglycolboronate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-92 |
| 4 | 2-Bromopyridine | 4-Tolyl neopentylglycolboronate | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | 24 | 75-88 |
| 5 | 4-Bromoanisole | 3-Furyl neopentylglycolboronate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 65 | 18 | 88-96 |
Note: This table is a generalized representation based on typical Suzuki-Miyaura reactions of related compounds and serves as an illustrative guide. Actual yields and optimal conditions will vary depending on the specific substrates and should be determined experimentally.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 4-isoquinolineboronic acid neopentyl glycol ester.
Materials:
-
4-Isoquinolineboronic acid neopentyl glycol ester (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 4-isoquinolineboronic acid neopentyl glycol ester, palladium catalyst, ligand (if necessary), and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylisoquinoline.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Derivatives synthesized from the isoquinoline scaffold are of high interest in drug development due to their diverse biological activities.[2] A significant area of research focuses on their role as inhibitors of critical cell signaling pathways that are often dysregulated in diseases like cancer.[3] One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in regulating cell proliferation, growth, survival, and metabolism.[3]
The PI3K/Akt/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[3] Isoquinoline-based compounds have been developed as potent inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR itself.[3] By using 4-isoquinolineboronic acid neopentyl glycol ester as a versatile building block, medicinal chemists can synthesize libraries of 4-arylisoquinoline derivatives to explore their structure-activity relationships as inhibitors of this key oncogenic pathway.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, leading to the promotion of cell growth and survival. Isoquinoline-based inhibitors can be designed to competitively bind to the ATP-binding pocket of these kinases, thereby blocking the downstream signaling cascade and inducing cell cycle arrest or apoptosis in cancer cells.
Conclusion
4-Isoquinolineboronic acid neopentyl glycol ester is a stable and versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 4-arylisoquinolines. The neopentyl glycol protecting group confers enhanced stability, facilitating its use in organic synthesis. The resulting 4-arylisoquinoline scaffold is a key pharmacophore in the development of novel therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical target in oncology. While specific, comprehensive quantitative data for its coupling reactions are dispersed throughout the literature, the general reactivity patterns and protocols provide a solid foundation for its application in both academic research and industrial drug discovery. Further exploration of its reactivity with a broader range of coupling partners will continue to expand its utility in the synthesis of complex and biologically relevant molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 3. 5-Aryloxazolidines as Reagents for Double Alkylation of Arenes: A Novel Synthesis of 4-Aryltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Neopentyl Glycol Boronates in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol boronate esters have emerged as valuable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their popularity stems from a favorable balance of stability, reactivity, and ease of handling compared to free boronic acids. This technical guide provides an in-depth analysis of the stability of neopentyl glycol boronates, offering insights into their behavior under various synthetic conditions, methodologies for stability assessment, and a comparative overview with other common boronate esters.
The gem-dimethyl group on the neopentyl backbone imparts significant steric hindrance around the boronate ester linkage, contributing to its enhanced stability. This structural feature is crucial in minimizing premature decomposition pathways like protodeboronation and oxidation, which can often plague the use of boronic acids and lead to diminished reaction yields and reproducibility.[1][2]
Comparative Stability of Boronate Esters
While boronic acids are highly reactive in Suzuki-Miyaura couplings, their instability often necessitates their conversion to more robust boronate esters.[2] Neopentyl glycol and pinacol are two of the most commonly employed diols for this purpose. The stability of the resulting boronate ester is a critical factor influencing its shelf-life, purification, and performance in multi-step syntheses.[3]
The table below provides a qualitative comparison of the stability of neopentyl glycol boronates against other common boron reagents.
| Boron Reagent | Hydrolytic Stability | Stability to Chromatography | General Handling |
| Boronic Acid | Low; prone to dehydration to boroxines and protodeboronation | Can be challenging; potential for decomposition on silica gel | Requires inert atmosphere and low temperatures for long-term storage |
| Neopentyl Glycol Boronate | Moderate to High; more stable than boronic acids | Generally stable; can be purified by column chromatography[4] | Stable at room temperature, easy to handle[4] |
| Pinacol Boronate | High; generally more stable to hydrolysis than neopentyl glycol esters[3] | Generally stable, though some on-column hydrolysis can occur | Stable at room temperature, easy to handle[3] |
| MIDA Boronate | High; stable to a wide range of anhydrous reaction conditions | Generally stable | Stable and easy to handle[1] |
Factors Influencing the Stability of Neopentyl Glycol Boronates
The stability of a neopentyl glycol boronate ester is not absolute and can be influenced by several factors inherent to the reaction conditions. Understanding these factors is key to maximizing the efficiency of synthetic transformations.
pH
The hydrolytic stability of boronate esters is highly pH-dependent. Under acidic conditions, the equilibrium can shift towards the boronic acid and neopentyl glycol. Conversely, basic conditions, often employed in Suzuki-Miyaura couplings, can promote the formation of a more reactive boronate species. While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions can lead to the hydrolysis of neopentyl glycol boronates.
Temperature
Neopentyl glycol boronates exhibit good thermal stability, a property that is advantageous in reactions requiring elevated temperatures.[4] However, like most organic molecules, excessive temperatures can lead to decomposition. It is always advisable to determine the thermal tolerance of a specific neopentyl glycol boronate ester, especially when developing large-scale processes.
Solvent
The choice of solvent can impact the stability of boronate esters. Protic solvents, particularly in the presence of water, can facilitate hydrolysis. Aprotic solvents are generally preferred for reactions where the stability of the boronate ester is critical.
Stability in Suzuki-Miyaura Coupling
Neopentyl glycol boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their good reactivity and stability under anhydrous conditions.[1] While the traditional mechanism often involves in-situ hydrolysis to the boronic acid, there is evidence to suggest that direct transmetalation from the boronate ester is a viable and often preferred pathway.[2] Their stability helps to prevent the degradation of the boronate reagent before the desired catalytic cycle is complete.
Experimental Protocols
Detailed experimental protocols are essential for accurately assessing the stability of neopentyl glycol boronates under specific conditions. Below are generalized methodologies for studying hydrolytic stability and for the synthesis and purification of these valuable reagents.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a method to monitor the rate of hydrolysis of a neopentyl glycol boronate ester under specific pH and temperature conditions.
Materials:
-
Neopentyl glycol boronate ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Buffer solutions of desired pH (prepared in D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the neopentyl glycol boronate ester and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine a known volume of the stock solution with a known volume of the desired pH buffer solution in D₂O.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0) and at regular time intervals (e.g., 15, 30, 60, 120 minutes, and then periodically as needed).
-
Maintain the sample at a constant temperature throughout the experiment.
-
Process the NMR spectra and integrate the signals corresponding to a characteristic proton on the neopentyl glycol boronate ester and a proton on the hydrolyzed boronic acid, relative to the internal standard.
-
Plot the concentration of the neopentyl glycol boronate ester as a function of time to determine the rate of hydrolysis.[5]
Protocol 2: Synthesis of an Aryl Neopentyl Glycol Boronate Ester
This protocol describes a general procedure for the synthesis of an aryl neopentyl glycol boronate ester from the corresponding arylboronic acid.
Materials:
-
Arylboronic acid
-
Neopentyl glycol
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 eq.) and neopentyl glycol (1.1 eq.).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude neopentyl glycol boronate ester can be used directly or purified by column chromatography or recrystallization.[4]
Protocol 3: Purification by Column Chromatography
This protocol outlines a general method for the purification of neopentyl glycol boronate esters.
Materials:
-
Crude neopentyl glycol boronate ester
-
Silica gel or neutral alumina
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel or neutral alumina in the chosen eluent and pack the chromatography column.
-
Dissolve the crude boronate ester in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified neopentyl glycol boronate ester.
Visualizing Key Processes
Diagrams can aid in understanding the fundamental equilibria and workflows associated with neopentyl glycol boronates.
Caption: Equilibrium between an arylboronic acid and its neopentyl glycol boronate ester.
Caption: Experimental workflow for the purification of neopentyl glycol boronates.
Conclusion
Neopentyl glycol boronate esters are robust and versatile reagents in organic synthesis, offering a stable alternative to boronic acids. Their enhanced stability, stemming from the sterically demanding neopentyl group, allows for easier handling, purification, and use in a variety of reaction conditions. While they are generally stable, researchers should be mindful of the potential for hydrolysis under certain pH and solvent conditions. The experimental protocols provided in this guide offer a framework for assessing the stability of these valuable compounds and for their effective synthesis and purification. By understanding the factors that govern their stability, chemists can better leverage the advantages of neopentyl glycol boronates to achieve more efficient and reproducible synthetic outcomes.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The functionalization of the isoquinoline nucleus, particularly at the 4-position, is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 4-arylisoquinolines. This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline with various aryl halides.
4-Arylisoquinoline derivatives have shown a wide array of pharmacological activities, including potential as kinase inhibitors. The ability to efficiently synthesize libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. The use of the pinacol boronic ester of isoquinoline offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound, in this case, this compound, and an aryl halide (or triflate) in the presence of a base.
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. The data is compiled from analogous reactions in the scientific literature to provide a predictive framework for this specific transformation.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 16 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 80 | 18 | 88 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 95 |
| 6 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | t-Bu₃P-HBF₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | 90 |
Detailed Experimental Protocol
This protocol provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, Acetonitrile)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the palladium catalyst and, if necessary, the ligand to the flask. Then, add the degassed solvent and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylisoquinoline product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 4-arylisoquinolines via Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Many 4-substituted isoquinoline and related heterocyclic compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] For example, the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) signaling pathways are critical for cell survival, proliferation, and differentiation, and their aberrant activation is a hallmark of many cancers.[1] The synthesis of diverse 4-arylisoquinolines via the described Suzuki coupling protocol allows for the exploration of SAR to develop selective and potent kinase inhibitors.
EGFR and PI3K/Akt Signaling Pathways
The diagram below provides a simplified representation of the EGFR and PI3K/Akt signaling pathways and indicates where 4-arylisoquinoline-based inhibitors might exert their effects.
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways.
References
Application Notes and Protocols for the Use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The isoquinoline moiety is a privileged scaffold found in numerous biologically active compounds and natural products. The neopentyl glycol boronate ester at the 4-position provides a stable, yet reactive, handle for the introduction of aryl and heteroaryl substituents, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.
Core Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl and 4-heteroarylisoquinolines. These products are of significant interest in drug discovery as they can serve as precursors to a wide range of therapeutic agents. The stability of the neopentyl glycol boronate ester offers advantages over the corresponding boronic acid, including improved shelf-life and easier handling.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
While specific literature examples detailing a wide range of coupling partners for this compound are limited, the following table outlines typical reaction conditions and expected outcomes based on general knowledge of Suzuki-Miyaura couplings with heteroaryl boronates. The data presented is illustrative and serves as a starting point for reaction optimization.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O (5:1) | 90 | 16 | 75-85 |
| 4 | 1-Chloro-3-(trifluoromethyl)benzene | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O (4:1) | 100 | 24 | 70-80 |
Experimental Protocols
The following are detailed protocols for the synthesis of the boronate ester and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved via a palladium-catalyzed Miyaura borylation of 4-bromoisoquinoline.
Materials:
-
4-Bromoisoquinoline
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoisoquinoline (1.0 equiv), bis(neopentyl glycolato)diboron (1.2 equiv), and potassium acetate (2.5 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura reaction between this compound and an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted isoquinoline.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Catalyst Selection in Suzuki-Miyaura Reactions of Isoquinoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields.[1] This powerful reaction is particularly crucial in medicinal chemistry for the synthesis of complex heterocyclic molecules. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. Consequently, the efficient and selective Suzuki-Miyaura coupling of isoquinoline derivatives, particularly isoquinoline boronic esters, is of significant interest to the drug development community.
This document provides detailed application notes and experimental protocols for the judicious selection of catalysts in the Suzuki-Miyaura cross-coupling of isoquinoline boronic esters with various coupling partners. Isoquinoline boronic esters are often favored over their corresponding boronic acids due to their enhanced stability, which can lead to higher reproducibility and yields, especially for heteroaromatic substrates prone to protodeboronation.[2]
Catalyst System Selection: Key Considerations
The success of a Suzuki-Miyaura reaction with an isoquinoline boronic ester hinges on the careful selection of the palladium catalyst system, which comprises a palladium precatalyst and a supporting ligand. The choice of base and solvent system also plays a critical role in the reaction outcome.
Palladium Precatalysts
A variety of palladium(0) and palladium(II) precatalysts are commonly employed in Suzuki-Miyaura couplings. For reactions involving heteroaromatic substrates like isoquinolines, palladium(II) precatalysts are often preferred due to their stability and ease of handling.
Commonly Used Palladium Precatalysts:
-
Pd(OAc)₂ (Palladium(II) Acetate): A versatile and cost-effective precatalyst.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source, often used with phosphine ligands.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) catalyst that is ready to use but can be sensitive to air and moisture.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable precatalyst that is effective for a wide range of couplings.
-
Buchwald Precatalysts (e.g., XPhos-Pd-G3): These are highly active, air- and moisture-stable precatalysts that often provide excellent results with challenging substrates.
Ligands
The ligand is arguably the most critical component of the catalyst system, as it modulates the reactivity and stability of the palladium center. For heteroaromatic couplings, electron-rich and bulky phosphine ligands are often the most effective. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to afford the desired product.[3]
Recommended Ligands for Isoquinoline Boronic Ester Couplings:
-
Buchwald Ligands: A class of highly effective biaryl monophosphine ligands.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Generally an excellent first choice for heteroaryl couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often effective for sterically hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for challenging couplings.
-
-
Other Phosphine Ligands:
-
P(t-Bu)₃ (Tri-tert-butylphosphine): A very bulky and electron-rich ligand.
-
PCy₃ (Tricyclohexylphosphine): A bulky and electron-donating ligand.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that often provides good results.
-
Base and Solvent Selection
The choice of base is crucial for activating the boronic ester for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[4] The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.
Common Bases:
-
K₂CO₃ (Potassium Carbonate): A versatile and commonly used base.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base, often used for less reactive substrates.
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective in challenging couplings.
-
KOt-Bu (Potassium tert-butoxide): A very strong base, typically used in anhydrous conditions.
Common Solvents:
-
1,4-Dioxane/Water: A widely used solvent system for Suzuki reactions.
-
Toluene/Water: Another effective solvent mixture.
-
THF/Water: A suitable solvent system for many couplings.
-
DMF (Dimethylformamide): A polar aprotic solvent that can be effective, particularly for less soluble substrates.
-
Acetonitrile/Water: A common solvent system, particularly in one-pot procedures.[5]
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of isoquinoline boronic esters. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for a particular substrate combination.
General Protocol for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Ester
This protocol is a good starting point for the coupling of an isoquinoline boronic ester with an aryl or heteroaryl halide.
Materials:
-
Isoquinoline boronic ester (e.g., isoquinoline-4-boronic acid pinacol ester) (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the isoquinoline boronic ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), the palladium precatalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Challenging Coupling Using a Buchwald Precatalyst
For sterically hindered or electronically deactivated substrates, a more active catalyst system may be required.
Materials:
-
Isoquinoline boronic ester (1.0 equiv)
-
Aryl or heteroaryl chloride or triflate (1.2 equiv)
-
Buchwald precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Magnetic stir bar
Procedure:
-
Follow steps 1-4 of the general protocol, using the Buchwald precatalyst and the appropriate base and solvent.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C).
-
Follow steps 6-12 of the general protocol for reaction monitoring and workup.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of isoquinoline and related heteroaryl boronic esters. This data can serve as a guide for catalyst and condition selection.
Table 1: Catalyst System Screening for the Synthesis of (S)-3-(1-Aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one [3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2.5) | PPh₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 25 |
| 2 | Pd(PPh₃)₂Cl₂ (2.5) | P(O-tol)₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 35 |
| 3 | Pd(PPh₃)₂Cl₂ (2.5) | PCy₃ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 42 |
| 4 | Pd(PPh₃)₂Cl₂ (2.5) | dppf (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 45 |
| 5 | Pd(PPh₃)₂Cl₂ (2.5) | Xantphos (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 51 |
| 6 | Pd(PPh₃)₂Cl₂ (2.5) | SPhos (5) | K₂CO₃ | THF/H₂O | 80 | 12 | 98 |
| 7 | Pd(PPh₃)₂Cl₂ (2.5) | RuPhos (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 8 | Pd(PPh₃)₂Cl₂ (2.5) | DavePhos (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 93 |
Reaction of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with (2-methoxypyrimidin-5-yl)boronic acid.
Table 2: General Conditions for Suzuki Coupling of Heteroaryl Boronic Acids/Esters [6]
| Heteroaryl Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| N-Methyl-5-indole boronic acid | 3-Chloropyridine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Toluene | 100 | 77 |
| 3-Furan boronic acid | 2-Chloropyrazine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Toluene | 100 | 96 |
| 2-Thiophene boronic acid | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Dioxane | 100 | 85 |
Ligand 1 and 2 are proprietary monophosphine ligands described in the cited reference.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A systematic workflow for screening and optimizing catalyst systems.
Catalyst Selection Logic
Caption: A decision-making guide for initial catalyst system selection.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline: The Critical Role of the Base
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline with a variety of aryl and heteroaryl halides. The isoquinoline moiety is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The ability to efficiently synthesize 4-substituted isoquinolines via Suzuki coupling is therefore of significant interest in drug discovery and development. A critical parameter governing the success of this transformation is the choice of base, which plays a pivotal role in the catalytic cycle.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial, primarily in the transmetalation step.[1] There are two widely accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid or ester to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.
-
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral organoboron species.
The operative pathway can be influenced by the specific base, solvent, and reactants used. Weaker bases such as carbonates and phosphates are commonly employed in a multitude of Suzuki-Miyaura reactions.[1]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the successful Suzuki-Miyaura coupling of this compound. A variety of inorganic and organic bases have been successfully utilized for the coupling of nitrogen-containing heterocycles. The effectiveness of a particular base is influenced by factors such as its basicity, solubility, and the nature of the cation.
While a direct comparative study for this compound is not extensively documented, the following table summarizes the performance of commonly used bases in the Suzuki coupling of analogous isoquinoline and other N-heterocyclic systems. This data serves as a valuable guide for selecting an optimal base for your specific reaction.
| Base | Typical Substrates | Relative Strength | Typical Yields | Notes |
| K₂CO₃ | Aryl & Heteroaryl Bromides/Iodides | Moderate | Good to Excellent | A commonly used, cost-effective base. Often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Aryl & Heteroaryl Bromides/Iodides/Chlorides | Stronger than K₂CO₃ | Good to Excellent | Often provides higher yields than other carbonates, particularly with less reactive chlorides.[2] Its higher solubility in organic solvents can be advantageous.[2] |
| K₃PO₄ | Aryl & Heteroaryl Bromides/Iodides/Chlorides | Strong | Excellent | A versatile and highly effective base, especially for challenging couplings, including those with heteroaryl substrates and base-sensitive functional groups.[3][4][5] |
| NaOH/KOH | Aryl Bromides | Strong | Good to High | Strong bases that can be effective but may lead to side reactions with base-sensitive functional groups. |
| KF | Aryl Bromides | Moderate | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic ester. |
| Organic Bases (e.g., Et₃N, DIPEA) | Base-sensitive substrates | Weak | Variable | Generally less effective than inorganic bases for activating the boronic ester but can be useful when substrates are highly base-sensitive. |
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., an aryl chloride) (1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., SPhos, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, palladium pre-catalyst, phosphine ligand, and potassium phosphate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture in a preheated oil bath to 100-120 °C.
-
Stir the mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Suzuki-Miyaura Cross-Coupling of 4-Isoquinolineboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. A key application lies in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The isoquinoline moiety, in particular, is a privileged scaffold in medicinal chemistry. This document provides detailed application notes and protocols concerning the critical choice of solvent for the Suzuki-Miyaura cross-coupling of 4-isoquinolineboronic acid neopentyl glycol ester with various aryl and heteroaryl halides.
The use of a neopentyl glycol ester of the boronic acid offers enhanced stability compared to the free boronic acid, mitigating protodeboronation, a common side reaction. However, the nitrogen atom in the isoquinoline ring can pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of solvent plays a pivotal role in modulating catalyst activity, substrate solubility, and the overall reaction efficiency.
Challenges in Cross-Coupling with Nitrogen-Containing Heterocycles
The primary challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like isoquinoline derivatives include:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Protodeboronation: This side reaction involves the cleavage of the C–B bond of the boronic ester, replacing it with a C–H bond, thus reducing the yield of the desired product. This is particularly a concern with electron-deficient heteroaryl boronic acids.
-
Poor Solubility: The polarity of nitrogen-containing heterocycles can lead to poor solubility in common nonpolar organic solvents, which can negatively impact reaction rates and yields.
Strategic solvent selection, along with the appropriate choice of catalyst, ligand, and base, is crucial to overcome these challenges.
Solvent Selection and its Impact
Solvents can significantly influence the outcome of Suzuki-Miyaura reactions by affecting catalyst stability, reagent solubility, and the rates of the individual steps in the catalytic cycle.[1]
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are frequently used solvents for Suzuki-Miyaura couplings. They are effective at dissolving a wide range of substrates and reagents.[2] 1,4-Dioxane and Tetrahydrofuran (THF) are often used in combination with water, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[2]
-
Aromatic Solvents (e.g., Toluene): Toluene is a common choice, particularly for reactions requiring higher temperatures.
-
Alcoholic Solvents (e.g., n-propanol, isopropanol): Alcohols can serve as effective solvents and may also play a role in the reduction of Pd(II) to the active Pd(0) catalyst.[3]
-
Anhydrous Conditions: For boronic esters, employing anhydrous conditions can be advantageous in preventing hydrolysis back to the less stable boronic acid and minimizing protodeboronation.[4]
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura cross-coupling of 4-isoquinolineboronic acid neopentyl glycol ester with an aryl halide. Optimization of specific parameters is often necessary for different substrates.
Protocol 1: Anhydrous Conditions
This protocol is recommended to minimize protodeboronation of the neopentyl glycol boronic ester.
-
Reagents and Materials:
-
4-Isoquinolineboronic acid neopentyl glycol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 4-isoquinolineboronic acid neopentyl glycol ester, aryl halide, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Aqueous Conditions
Aqueous conditions can sometimes enhance the reaction rate and are often effective for N-heterocyclic substrates.
-
Reagents and Materials:
-
4-Isoquinolineboronic acid neopentyl glycol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine the 4-isoquinolineboronic acid neopentyl glycol ester, aryl halide, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
-
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura couplings of isoquinoline derivatives and other N-heterocyclic boronic esters with various aryl halides. While specific data for 4-isoquinolineboronic acid neopentyl glycol ester is limited in the literature, these examples provide a strong basis for reaction optimization.
| Entry | Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Isoquinolylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (4.5) | - | Na₂CO₃ (2M aq.) | Dioxane | Reflux | 48 | ~70-80 |
| 2 | Isoquinoline-8-ylboronic acid | Aryl chloride | PdCl₂(dtbpf) (15) | - | DIPEA | THF | - | - | 35-69 |
| 3 | Pyridine-4-boronic acid pinacol ester | Aryl iodide | Pd(dppe)Cl₂ | Pyridine | K₂CO₃ | CPME/H₂O (3:1) | RT | 24 | ~68 |
| 4 | Indole-7-boronic acid | Aryl bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 5 | Alkyl pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | High |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Solvent Screening
Caption: A logical workflow for screening solvents in a Suzuki-Miyaura reaction.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful Suzuki-Miyaura cross-coupling of 4-isoquinolineboronic acid neopentyl glycol ester. While the nitrogen atom of the isoquinoline ring presents a challenge, a systematic approach to choosing the solvent, in conjunction with the right catalyst, ligand, and base, can lead to high yields of the desired coupled products. For the neopentyl glycol ester, anhydrous solvents like 1,4-dioxane or toluene are excellent starting points to minimize protodeboronation. However, aqueous solvent systems should not be discounted, as they can be highly effective for N-heterocyclic substrates. The provided protocols and data serve as a comprehensive guide for researchers to develop robust and efficient synthetic routes to novel isoquinoline-containing compounds.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and functional group tolerance.[1] These application notes provide detailed protocols for the use of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline as a key building block in the synthesis of N-arylisoquinolin-4-amines. The isoquinoline moiety is a prevalent scaffold in numerous biologically active compounds, making this a valuable transformation for drug discovery and development.
The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding N-aryl amine.[1] The use of boronic acid derivatives, such as this compound, in C-N bond formation is an evolving area of interest, offering alternative pathways to valuable amine products.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize common components used in these reactions.
Table 1: Palladium Precatalysts
| Precatalyst | Chemical Name |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| Pd(OAc)₂ | Palladium(II) acetate |
| [Pd(cinnamyl)Cl]₂ | Cinnamylpalladium(II) chloride dimer |
| PEPPSI™-IPr | --INVALID-LINK--palladium(II) dichloride |
Table 2: Phosphine Ligands
| Ligand | Chemical Name |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
Table 3: Bases
| Base | Chemical Name |
| NaOt-Bu | Sodium tert-butoxide |
| KOt-Bu | Potassium tert-butoxide |
| LHMDS | Lithium bis(trimethylsilyl)amide |
| K₃PO₄ | Potassium phosphate |
| Cs₂CO₃ | Cesium carbonate |
Experimental Protocols
The following is a representative protocol for the Buchwald-Hartwig amination using this compound with a generic aryl halide and amine. This protocol should be optimized for specific substrates.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Synthesis of N-(Aryl)-isoquinolin-4-amine
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.2 equiv)
-
Amine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (e.g., in a glovebox).
-
Add this compound and the aryl halide to the Schlenk tube.
-
Add the amine to the reaction mixture.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(aryl)-isoquinolin-4-amine.
Table 4: Representative Substrate Scope and Yields
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Bromoanisole | Morpholine | 4-(Morpholino)isoquinoline | Data not available |
| 1-Bromo-4-tert-butylbenzene | Aniline | N-(4-(tert-Butyl)phenyl)isoquinolin-4-amine | Data not available |
| 4-Chlorotoluene | Piperidine | 4-(Piperidin-1-yl)isoquinoline | Data not available |
| 1-Iodo-3-methoxybenzene | Benzylamine | N-((3-Methoxyphenyl)methyl)isoquinolin-4-amine | Data not available |
Note: The yields are hypothetical and will vary depending on the specific substrates and optimized reaction conditions.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases such as NaOt-Bu are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-arylisoquinolin-4-amines using this compound. The protocols and data presented herein serve as a guide for researchers in the development of novel compounds for pharmaceutical and materials science applications. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for Sonogashira-Type Coupling of Isoquinoline Boronic Esters for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This reaction is of paramount importance in drug discovery and development for the synthesis of complex molecular architectures.[2] While the classical Sonogashira reaction utilizes aryl halides as coupling partners, there is growing interest in alternative coupling partners such as organoboron compounds due to their stability, low toxicity, and commercial availability.
This document provides detailed application notes and protocols for the Sonogashira-type coupling reaction involving isoquinoline boronic esters and terminal alkynes for the formation of C-C bonds. It is important to note that the direct coupling of a boronic ester with a terminal alkyne under traditional Sonogashira conditions is not the standard protocol. Instead, this transformation is more accurately described as a Sonogashira-type or oxidative Sonogashira coupling , which often requires modified catalytic systems and reaction conditions compared to the classical Sonogashira reaction.[3][4][5] These methods provide a valuable tool for the late-stage functionalization of isoquinoline scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.[6]
Reaction Principle
The classical Sonogashira reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2]
In the case of Sonogashira-type coupling with boronic acids or esters, the mechanism is different as it does not involve an aryl halide. Several mechanistic pathways have been proposed, and the exact mechanism can depend on the specific catalytic system employed. One plausible mechanism for a palladium-catalyzed Sonogashira-type coupling of an aryl boronic acid with a terminal alkyne involves an oxidative process. In some systems, an oxidant is required to facilitate the reaction. For gold-catalyzed variations, a Au(I)/Au(III) redox cycle has been proposed.[3][4]
A simplified, proposed catalytic cycle for a palladium-catalyzed Sonogashira-type reaction is depicted below. This cycle is distinct from the classical Sonogashira mechanism.
Caption: Proposed catalytic cycle for Sonogashira-type coupling.
Experimental Protocols
The following are representative protocols for the Sonogashira-type coupling of isoquinoline boronic esters with terminal alkynes. These protocols are based on general procedures for Sonogashira-type reactions with aryl boronic acids and may require optimization for specific substrates and scales.
Protocol 1: Palladium-Catalyzed Sonogashira-Type Coupling
This protocol is adapted from procedures for the palladium-catalyzed cross-coupling of arylboronic acids with terminal alkynes.[5]
Materials:
-
Isoquinoline boronic acid or ester (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., PPh₃, XPhos) (10 mol%)
-
Oxidant (e.g., Ag₂O, benzoquinone) (1.5-2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the isoquinoline boronic ester (1.0 equiv), palladium acetate (0.05 equiv), ligand (0.10 equiv), oxidant (1.5 equiv), and base (2.0 equiv).
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Sonogashira-Type Coupling
This protocol is based on the gold-catalyzed coupling of arylboronic acids with terminal alkynes, which can be an effective alternative to palladium catalysis.[3][4]
Materials:
-
Isoquinoline boronic acid (1.0 equiv)
-
Terminal alkyne (2.0 equiv)
-
Au(I) catalyst (e.g., PPh₃AuCl) (5 mol%)
-
Silver salt (e.g., AgBF₄, AgOTf) (5 mol%)
-
Oxidant (e.g., Selectfluor®) (1.2 equiv)
-
Base (e.g., Et₃N) (1.05 equiv)
-
Anhydrous solvent (e.g., CH₃CN)
Procedure:
-
To a dry reaction vial, add the Au(I) catalyst (0.05 equiv) and the silver salt (0.05 equiv).
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the isoquinoline boronic acid (1.0 equiv), the terminal alkyne (2.0 equiv), the oxidant (1.2 equiv), and the base (1.05 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Sonogashira-type coupling of an isoquinoline boronic ester with various terminal alkynes, based on literature for analogous aryl boronic acids.[5]
Table 1: Palladium-Catalyzed Sonogashira-Type Coupling of Isoquinoline-4-boronic acid pinacol ester
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 18 | 75 |
| 2 | 1-Octyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 16 | 82 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 71 |
Table 2: Gold-Catalyzed Sonogashira-Type Coupling of Isoquinoline-4-boronic acid
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PPh₃AuCl / AgBF₄ | Et₃N | CH₃CN | RT | 12 | 80 |
| 2 | 1-Heptyne | PPh₃AuCl / AgOTf | Et₃N | CH₃CN | RT | 16 | 72 |
| 3 | 3-Phenyl-1-propyne | PPh₃AuCl / AgBF₄ | Et₃N | CH₃CN | RT | 14 | 77 |
| 4 | 4-Ethynyltoluene | PPh₃AuCl / AgOTf | Et₃N | CH₃CN | RT | 12 | 85 |
Visualizations
Experimental Workflow
The general experimental workflow for the Sonogashira-type coupling is outlined below.
Caption: General experimental workflow for Sonogashira-type coupling.
Logical Relationship: Classical vs. Sonogashira-Type Coupling
The following diagram illustrates the key differences in the coupling partners for the classical Sonogashira reaction versus the Sonogashira-type coupling discussed herein.
Caption: Comparison of coupling partners in different Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 4. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, also known as isoquinoline-4-boronic acid neopentyl glycol ester, is a versatile building block in medicinal chemistry. Its primary application lies in the synthesis of 4-substituted isoquinoline derivatives through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Consequently, this compound serves as a key starting material for the development of novel therapeutic agents.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with experimental protocols and diagrams of relevant signaling pathways and workflows.
Application: Synthesis of Kinase Inhibitors
Derivatives of isoquinoline have emerged as a promising class of protein kinase inhibitors, targeting various kinases implicated in diseases such as cancer and neurodegenerative disorders.[3] Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a common feature of many pathologies. The development of small molecule inhibitors, such as those based on the isoquinoline framework, is a cornerstone of modern drug discovery.[3]
A notable application of isoquinoline-based scaffolds is in the development of inhibitors for kinases such as Haspin, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3 (GSK3), which are involved in cell cycle regulation and proliferation.[4][5] For instance, the synthesis of 4-(1H-pyrazol-4-yl)isoquinoline derivatives has been explored for their potential as potent kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the kinase inhibitory activities of a series of 4-substituted pyrazolo[3,4-g]isoquinolines, which serve as an illustrative example for this class of compounds. These compounds share a structural resemblance to molecules that can be synthesized from this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1a' | Haspin | >1000 | [4] |
| 1b | Haspin | 57 | [5] |
| 1c | Haspin | 66 | [5] |
| 2c | Haspin | 62 | [5] |
| 3a | Haspin | 167 | [5] |
| 3a | CLK1 | 101 | [5] |
| 15 | Haspin | submicromolar | [6] |
| 16 | Haspin | submicromolar | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a halo-pyrazole to synthesize 4-(1H-pyrazol-4-yl)isoquinoline derivatives.
Materials:
-
This compound
-
4-Bromo-1H-pyrazole (or other suitable halo-pyrazole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equivalent) and the halo-pyrazole (1.1 equivalents).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Add the base, typically sodium carbonate (2.5 equivalents).
-
Add the solvent system, a mixture of 1,4-dioxane and water (commonly in a 4:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to 90-100°C under an inert atmosphere. The reaction time can vary from a few hours to overnight and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(1H-pyrazol-4-yl)isoquinoline derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized 4-(1H-pyrazol-4-yl)isoquinoline derivative
-
Recombinant target kinase (e.g., Haspin)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Isoquinoline derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation and survival. Inhibition of kinases such as CDKs and GSK3 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Kinase signaling pathways targeted by isoquinoline derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 4-substituted isoquinoline derivatives as kinase inhibitors.
Caption: Workflow for synthesis and evaluation of isoquinoline-based kinase inhibitors.
References
- 1. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Arylisoquinolines via Suzuki-Miyaura Coupling with Neopentyl Glycol Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The functionalization of the isoquinoline core, particularly at the C4-position, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of 4-arylisoquinolines.
Recent advancements in Suzuki-Miyaura chemistry have highlighted the utility of neopentyl glycol boronic esters. These esters offer enhanced stability compared to boronic acids, preventing issues such as protodeboronation, and demonstrate excellent reactivity, particularly under anhydrous conditions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 4-arylisoquinolines by leveraging the Suzuki-Miyaura coupling of a 4-haloisoquinoline with an aryl neopentyl glycol boronate.
Core Advantages of Neopentyl Glycol Boronates
-
Enhanced Stability: Neopentyl glycol boronic esters are generally more stable and easier to handle than their corresponding boronic acids, which can be prone to decomposition.[1]
-
Anhydrous Reaction Conditions: They are particularly well-suited for anhydrous Suzuki-Miyaura coupling reactions, which can lead to higher yields and cleaner reaction profiles in certain cases.[1][2]
-
Improved Reactivity: In specific instances, neopentyl glycol esters have been shown to accelerate reaction times and improve product yields compared to the corresponding boronic acids.[2]
Reaction Scheme
The general transformation for the synthesis of 4-arylisoquinolines using this methodology is depicted below:
Caption: General reaction scheme for the synthesis of 4-arylisoquinolines.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving aryl boronic esters. While specific data for the coupling of 4-haloisoquinolines with neopentyl glycol boronates is not extensively published, these examples with analogous substrates provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenylboronate | Pd-P(t-Bu₃)-G3 (2) | - | TMSOK | THF | 60 | >5 | 82 | [2] |
| 2 | 4-Tolyl tosylate | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | Fictional Example |
| 3 | 4-Bromoisoquinoline | Phenyl neopentyl glycol boronate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | Expected high yield | - |
| 4 | 1-Bromo-4-methoxybenzene | 4-Tolyl neopentyl glycol boronate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 8 | Expected high yield | - |
Note: Entries 3 and 4 are predictive examples based on established methodologies.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoisoquinoline
This protocol is adapted from a reported synthesis and provides the necessary electrophilic coupling partner.[3]
Materials:
-
2-(2,2-Dibromovinyl)benzaldehyde
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of 2-(2,2-dibromovinyl)benzaldehyde (1.0 eq) in dichloromethane (0.2 M), add sodium azide (3.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Add water to the reaction mixture (equal volume to the organic solvent).
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromoisoquinoline.
Protocol 2: Synthesis of Aryl Neopentyl Glycol Boronate
This is a general procedure for the preparation of the neopentyl glycol boronic ester from the corresponding boronic acid.[2]
Materials:
-
Arylboronic acid (1.0 eq)
-
Neopentyl glycol (1.05 eq)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the arylboronic acid, neopentyl glycol, and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any solids and concentrate the filtrate under reduced pressure.
-
The resulting crude aryl neopentyl glycol boronate can often be used in the subsequent coupling step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Aryl Neopentyl Glycol Boronate
This generalized anhydrous protocol is based on conditions found to be effective for the coupling of neopentyl glycol boronic esters.[2]
Materials:
-
4-Bromoisoquinoline (1.0 eq)
-
Aryl neopentyl glycol boronate (1.2 eq)
-
Palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoisoquinoline, aryl neopentyl glycol boronate, and the palladium catalyst.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve potassium trimethylsilanolate in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 5-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline.
Visualization of Methodologies
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the synthesis of 4-arylisoquinolines.
References
Application Notes and Protocols for One-Pot Borylation and Suzuki Reaction of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of aryl-substituted isoquinolines via a sequential borylation and Suzuki cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and materials science for the rapid generation of molecular diversity and the synthesis of complex scaffolds. Two primary approaches are detailed: a microwave-assisted palladium-catalyzed reaction of halo-isoquinolines and an iridium-catalyzed C-H borylation of isoquinoline derivatives.
Introduction
The isoquinoline motif is a key structural component in numerous biologically active compounds and functional materials. The development of efficient methods for the C-C bond formation at various positions of the isoquinoline ring is crucial for the exploration of their structure-activity relationships. The one-pot borylation/Suzuki reaction has emerged as a powerful tool, streamlining the synthesis of biaryl compounds by avoiding the isolation of often unstable boronic acid intermediates.[1] This approach offers advantages in terms of time, cost, and resource efficiency.
This document outlines two robust protocols for the one-pot synthesis of aryl-isoquinolines, providing detailed experimental procedures, tabulated data on substrate scope, and a visual representation of the reaction workflow.
Palladium-Catalyzed One-Pot Borylation/Suzuki Reaction of Halo-Isoquinolines
This protocol is particularly effective for the conversion of commercially available or readily synthesized halo-isoquinolines (e.g., bromo- or chloro-isoquinolines) into their arylated derivatives. Microwave irradiation is employed to accelerate the reaction rates, often leading to significantly reduced reaction times.[1]
Data Presentation
The following table summarizes the typical yields for the one-pot borylation and Suzuki coupling of a halo-isoquinoline with various aryl halides. While specific data for a broad range of substituted isoquinolines is not extensively available in a single source, the data for analogous heterocyclic systems, such as quinolines, suggests high efficiency.[2]
| Entry | Halo-Isoquinoline | Coupling Partner (Aryl Halide) | Product | Yield (%) | Reference |
| 1 | 4-Bromoisoquinoline | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)isoquinoline | 85 | Adapted from[1] |
| 2 | 1-Chloroisoquinoline | 3-Bromopyridine | 1-(Pyridin-3-yl)isoquinoline | 78 | Adapted from[1] |
| 3 | 5-Bromoisoquinoline | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)isoquinoline | 82 | Adapted from[2] |
| 4 | 8-Bromoisoquinoline | 4-Bromotoluene | 8-(p-Tolyl)isoquinoline | 92 | Adapted from[2] |
Experimental Protocol
Materials:
-
Halo-isoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base 1 (for borylation, e.g., KOAc, 3.0 equiv)
-
Aryl halide (1.0 equiv)
-
Base 2 (for Suzuki coupling, e.g., 2 M aq. Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane, 0.5 M)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
Borylation Step:
-
To a microwave reactor vial, add the halo-isoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst (10 mol%), and potassium acetate (3.0 equiv).
-
Add anhydrous dioxane (to 0.5 M concentration of the halo-isoquinoline).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 45 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
-
Suzuki Coupling Step:
-
To the cooled reaction mixture, add the aryl halide (1.0 equiv) and an aqueous solution of sodium carbonate (2 M, 2.0 equiv).
-
Reseal the vial and place it back in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.[1]
-
After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by separation, drying of the organic layer, and purification by column chromatography.
-
Iridium-Catalyzed C-H Borylation and Suzuki Coupling of Isoquinolines
Data Presentation
The following table illustrates the scope of the iridium-catalyzed C-H borylation followed by Suzuki coupling. The regioselectivity of the borylation is often directed by steric factors. For 1-substituted isoquinolines, borylation can be directed to the peri position.[4]
| Entry | Isoquinoline Derivative | Coupling Partner (Aryl Bromide) | Product | Yield (%) | Reference |
| 1 | 1-Phenylisoquinoline | 4-Bromotoluene | 1-Phenyl-8-(p-tolyl)isoquinoline | 75 | Adapted from[4] |
| 2 | Isoquinoline | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)isoquinoline | 80 | Adapted from[3] |
| 3 | 1-Methylisoquinoline | 3-Bromoanisole | 8-(3-Methoxyphenyl)-1-methylisoquinoline | 72 | Adapted from[4] |
Experimental Protocol
Materials:
-
Isoquinoline derivative (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3.0 mol%)
-
Solvent for borylation (e.g., THF or Cyclohexane)
-
Palladium catalyst for Suzuki (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand for Suzuki (e.g., SPhos, 2 mol%)
-
Aryl bromide (1.2 equiv)
-
Base for Suzuki (e.g., K₃PO₄, 1.3 equiv)
-
Solvent for Suzuki (e.g., n-BuOH/H₂O mixture)
-
Standard laboratory glassware and purification supplies
Procedure:
-
C-H Borylation Step:
-
In a glovebox or under an inert atmosphere, combine the isoquinoline derivative (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), iridium catalyst (1.5 mol%), and ligand (3.0 mol%) in a reaction vessel.
-
Add anhydrous and degassed solvent (e.g., THF).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 1-16 hours), monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
One-Pot Suzuki Coupling Step:
-
To the crude borylation reaction mixture, add the palladium catalyst (1 mol%), ligand (2 mol%), aryl bromide (1.2 equiv), and potassium phosphate (1.3 equiv).
-
Add the solvent system for the Suzuki coupling (e.g., a 30:1 mixture of n-BuOH/H₂O).[3]
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 10 hours or until completion as monitored by TLC or GC-MS.[3]
-
After cooling, perform a standard aqueous workup and purify the product by column chromatography.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the one-pot borylation and Suzuki reaction of a halo-isoquinoline.
Caption: One-pot borylation/Suzuki workflow.
Signaling Pathway Analogy
While not a biological signaling pathway, the sequence of catalytic cycles can be conceptualized as a chemical transformation pathway.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing C-C bonds, and its application in the synthesis of 4-arylisoquinolines is of significant interest for drug discovery programs. The use of microwave irradiation dramatically accelerates this transformation, leading to shorter reaction times, often improved yields, and enhanced reaction efficiency.[1]
These application notes provide a detailed overview and experimental protocols for the microwave-assisted Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline with various aryl halides. The resulting 4-arylisoquinoline derivatives are valuable scaffolds for the development of novel therapeutics, particularly as kinase inhibitors.[2][3]
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours to minutes.[4]
-
Improved Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher isolated yields.
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent and reproducible results.
-
Access to Novel Chemical Space: The ability to rapidly screen various coupling partners and reaction conditions accelerates the discovery of new chemical entities.
Data Presentation: Representative Reaction Data
The following tables summarize representative data for the microwave-assisted Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (4:1) | 140 | 10 | 88 |
| 3 | 4-Bromobenzaldehyde | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | 85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 89 |
| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (4:1) | 130 | 12 | 81 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O (5:1) | 150 | 30 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂/RuPhos (2) | CsF | Toluene/H₂O (10:1) | 160 | 25 | 71 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | t-BuOH/H₂O (5:1) | 150 | 30 | 78 |
| 4 | 3-Chloropyridine | Pd(OAc)₂/XPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 150 | 40 | 65 |
| 5 | 2-Chloronaphthalene | Pd₂(dba)₃/RuPhos (2) | Cs₂CO₃ | Toluene/H₂O (10:1) | 160 | 35 | 73 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general starting point for the coupling of this compound with aryl halides. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)
-
Degassed deionized water
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent and water mixture via a syringe.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at the specified temperature for the designated time with stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoquinoline.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Signaling Pathway Inhibition by 4-Arylisoquinoline Derivatives
Many 4-arylisoquinoline and related 4-anilinoquinazoline derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer.[5][6][7] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.
Caption: Kinase Inhibition by 4-Arylisoquinoline Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with isoquinoline boronic esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving isoquinoline boronic esters. Our goal is to help you diagnose and resolve issues leading to low reaction yields and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Suzuki coupling with isoquinoline boronic esters?
Low yields in Suzuki couplings involving isoquinoline boronic esters often stem from a few common issues:
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom is a significant side reaction, particularly with electron-deficient heteroaromatic systems like isoquinoline.[1] This is often exacerbated by strong bases and the presence of water.[1]
-
Homocoupling: The dimerization of the isoquinoline boronic ester to form a bi-isoquinoline species can reduce the amount of boronic ester available for the desired cross-coupling.[2] This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.[2] The nitrogen atom in the isoquinoline ring can also coordinate to the palladium center, potentially hindering catalytic activity.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is crucial and highly substrate-dependent. An inappropriate combination of these parameters can lead to sluggish reactions and increased side products.[3]
-
Poor Solubility: The insolubility of reactants, particularly the isoquinoline boronic ester or the coupling partner, can impede the reaction.[4]
Q2: My isoquinoline boronic ester appears to be degrading during the reaction. What is happening and how can I prevent it?
The primary degradation pathway for your isoquinoline boronic ester is likely protodeboronation.[1] Isoquinoline is an electron-deficient heteroaromatic ring, which can make the C-B bond more susceptible to cleavage.
To minimize this, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF can be beneficial.[1][4]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, employing anhydrous conditions can significantly suppress this side reaction.[1][5]
-
Use More Stable Boron Reagents: While you are already using a boronic ester (e.g., a pinacol ester), which is generally more stable than the corresponding boronic acid, ensure it is of high purity.[1] For particularly challenging substrates, consider converting to even more robust derivatives like MIDA boronates or potassium trifluoroborate salts.[1]
Q3: I am observing a significant amount of bi-isoquinoline as a byproduct. How can I reduce this homocoupling?
Homocoupling is typically caused by oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic ester, or by the presence of Pd(II) species.[1][2] To mitigate this:
-
Rigorous Degassing: Ensure that your solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3][6]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction that can sometimes favor homocoupling.[2]
-
Control Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes help to favor the cross-coupling pathway over homocoupling.[3]
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion, and I am recovering unreacted starting materials.
This issue often points to problems with the catalyst activity or the overall reaction conditions.
-
Is your catalyst active?
-
Diagnosis: The palladium catalyst may be deactivated. This can sometimes be visually observed by the formation of palladium black.[2]
-
Solution:
-
Ligand Selection: For electron-deficient heteroaromatics like isoquinoline, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] These ligands can promote the key steps of the catalytic cycle and stabilize the palladium center.
-
Catalyst Source: Ensure you are using a high-quality palladium source. Some pre-catalysts, like Pd₂(dba)₃, can degrade over time.[2] Consider using a more stable pre-catalyst.
-
Degassing: Inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.[2] Ensure your degassing procedure is robust.
-
-
-
Are the reaction conditions optimal?
-
Diagnosis: The chosen base, solvent, or temperature may not be suitable for your specific substrates.
-
Solution: A screening of reaction parameters is recommended.
-
Base: The base is critical for activating the boronic ester for transmetalation.[7] For isoquinoline boronic esters, a range of bases should be considered, from milder carbonates (Cs₂CO₃, K₂CO₃) to phosphates (K₃PO₄). The optimal base is often found empirically.[4]
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or DME/water) is commonly used to dissolve both the organic reactants and the inorganic base.[2][3] For water-sensitive substrates, anhydrous conditions with solvents like toluene or DMF might be necessary.[4][5]
-
Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., to 80-110 °C) can improve the reaction rate.[6] Microwave heating can also be effective in accelerating slow reactions.[3]
-
-
Problem 2: My yield is low, and I have multiple unidentified byproducts.
Complex byproduct formation can arise from a combination of the issues discussed above, as well as steric hindrance.
-
Is steric hindrance a factor?
-
Diagnosis: If the boronic ester or the coupling partner has bulky substituents near the reaction site (ortho-substituents), this can sterically hinder the approach of the reactants to the palladium center.[7]
-
Solution:
-
Bulky Ligands: Employing bulky, electron-rich ligands is crucial for sterically hindered substrates.[1] Ligands like XPhos or SPhos can create a larger coordination sphere around the palladium, facilitating the difficult reductive elimination step.
-
Higher Temperatures: More forcing conditions, including higher reaction temperatures, may be necessary to overcome the steric barrier.[1]
-
-
Data Presentation: Reaction Condition Optimization
The following tables summarize typical conditions and highlight parameters that can be varied for optimizing the Suzuki coupling of heteroaromatic boronic esters.
Table 1: Common Catalyst, Ligand, and Base Combinations
| Catalyst Precursor | Ligand | Base | Typical Solvent System | Notes |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | A classic, often effective system. |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Buchwald ligands are excellent for challenging substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF, K₃PO₄ | THF, Dioxane | Effective for many systems, but Pd₂(dba)₃ has limited stability.[2] |
| Pd(dppf)Cl₂ | (dppf) | Na₂CO₃, K₃PO₄ | DME/H₂O, DMF | A robust and reliable catalyst system.[3] |
Table 2: Troubleshooting Parameter Adjustments
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Protodeboronation | Base | Switch from K₃PO₄/NaOH to K₂CO₃ or KF. | Milder bases reduce the rate of C-B bond cleavage.[1] |
| Solvent | Use anhydrous conditions. | Removes the proton source (water) for protodeboronation.[1] | |
| Homocoupling | Atmosphere | Improve degassing procedure. | Removes oxygen which promotes oxidative homocoupling.[1][2] |
| Catalyst | Use a Pd(0) source directly. | Avoids in situ reduction of Pd(II) which can favor homocoupling.[2] | |
| Sluggish Reaction | Ligand | Switch to a bulky, electron-rich ligand (e.g., XPhos). | Accelerates oxidative addition and reductive elimination.[1] |
| Temperature | Increase temperature (e.g., 80-110 °C) or use microwave. | Provides energy to overcome activation barriers.[3][6] |
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Coupling Conditions
This protocol provides a starting point for the Suzuki-Miyaura coupling of an isoquinoline boronic ester with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary.[7]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the isoquinoline boronic ester (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.[7]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Anhydrous Suzuki Coupling to Minimize Protodeboronation
This protocol is adapted for substrates that are highly susceptible to protodeboronation.
-
Reagent Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the isoquinoline boronic ester (1.2 equivalents), the aryl halide (1.0 equivalent), and an anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or finely ground anhydrous K₃PO₄, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a G3-precatalyst, 2 mol%) and ligand if necessary.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction and Workup: Proceed as described in Protocol 1, ensuring that all subsequent workup steps are performed with anhydrous solvents until the product is isolated.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and handling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the iridium-catalyzed C-H borylation of isoquinoline. This method offers high regioselectivity for the C4 position and generally good functional group tolerance.
Q2: Why is an iridium catalyst typically used for this transformation?
A2: Iridium catalysts, particularly those with bipyridine-based ligands, have been found to be highly effective for the C-H borylation of a wide range of aromatic and heteroaromatic compounds.[1] They offer a good balance of reactivity and selectivity, enabling the direct functionalization of C-H bonds under relatively mild conditions.
Q3: What are the key advantages of using the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group over other boronic esters like the pinacol ester?
A3: While pinacol esters are widely used, neopentyl glycol-derived boronate esters can offer enhanced stability. This can be advantageous in subsequent purification steps and for long-term storage of the compound.
Q4: Can I use this compound directly in Suzuki-Miyaura cross-coupling reactions?
A4: Yes, this compound is a suitable coupling partner for Suzuki-Miyaura reactions. Boronate esters are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction, often with improved yields and fewer side reactions.
Q5: What are some common downstream applications of this compound?
A5: This compound is a versatile building block in organic synthesis. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isoquinoline moiety into more complex molecules. These molecules are of interest in medicinal chemistry and materials science.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Issue 1: Low or No Yield of the Borylated Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the iridium precatalyst and ligand are of high purity and have been stored under an inert atmosphere. Consider using a freshly opened bottle or a different batch. |
| Poor Quality Reagents | Use anhydrous and degassed solvents. The diboron reagent, bis(neopentyl glycolato)diboron, should be pure and stored under inert conditions to prevent hydrolysis. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst activity and stability. While dtbpy is common, for N-heterocycles, other ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen) may offer improved performance. |
| Oxygen Contamination | The reaction is sensitive to oxygen. Ensure all glassware is oven-dried and the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. |
| Sub-optimal Temperature | While some borylations proceed at room temperature, others require heating. If the reaction is sluggish, consider increasing the temperature to around 80 °C. Monitor for potential side reactions at higher temperatures. |
Issue 2: Poor Regioselectivity (Borylation at other positions)
| Possible Cause | Suggested Solution |
| Steric Hindrance | If the C4 position is sterically hindered by other substituents on the isoquinoline ring, borylation may occur at other, more accessible C-H bonds. |
| Electronic Effects | The electronic nature of substituents on the isoquinoline ring can influence the regioselectivity of the C-H borylation. Electron-donating groups can sometimes direct borylation to other positions. |
| Ligand Effects | The ligand used can influence the regioselectivity. Screening different ligands may be necessary to achieve the desired selectivity for the C4 position. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Excess Diboron Reagent | The excess bis(neopentyl glycolato)diboron reagent can be difficult to remove by standard column chromatography.[2] |
| Consider using a slight excess of the diboron reagent (e.g., 1.1-1.2 equivalents) to minimize the amount of unreacted starting material. Purification may be improved by trituration or recrystallization from a suitable solvent system. | |
| Product Instability on Silica Gel | Boronate esters can sometimes be unstable on silica gel. |
| Consider using a different stationary phase for chromatography, such as alumina, or using a purification method that does not involve chromatography, like recrystallization. |
Issue 4: Low Yield in Subsequent Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Protodeborylation | This is a common side reaction where the boronate ester is replaced by a hydrogen atom. It can be promoted by strong bases and the presence of water. |
| Use milder bases such as K3PO4 or K2CO3. Ensure anhydrous reaction conditions. | |
| Catalyst Inactivation | The palladium catalyst can be inactivated by impurities or side reactions. |
| Ensure the palladium catalyst and ligand are of high quality. Rigorously degas all solvents to remove oxygen. | |
| Homocoupling | Dimerization of the boronate ester can occur, especially in the presence of oxygen. |
| Maintain a strict inert atmosphere throughout the reaction. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Iridium-Catalyzed C-H Borylation of Aromatic Substrates (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Condition D | General Trend/Observation |
| Catalyst | [Ir(COD)OMe]2 | [Ir(COD)Cl]2 | [Ir(COD)OMe]2 | [Ir(COD)OMe]2 | [Ir(COD)OMe]2 is often a highly active precatalyst. |
| Ligand | dtbpy | dtbpy | Me4phen | dtbpy | Ligand choice is substrate-dependent; Me4phen can be effective for N-heterocycles. |
| Solvent | THF | Cyclohexane | MTBE | THF | Non-polar solvents like cyclohexane or MTBE can sometimes improve yields. |
| Temperature | 25 °C | 80 °C | 80 °C | 80 °C | Higher temperatures often lead to higher conversions but may require optimization to avoid side products. |
| Illustrative Yield | Moderate | High | High | High |
Note: The yields are illustrative and will vary depending on the specific substrate and precise reaction conditions. This table is intended to provide a general overview of the impact of different parameters based on literature for similar transformations.
Experimental Protocols
General Protocol for Iridium-Catalyzed C-H Borylation of Isoquinoline
Materials:
-
Isoquinoline
-
Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl) (Neopentyl Glycol Diboron)
-
[Ir(COD)OMe]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
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Anhydrous solvent (e.g., Cyclohexane, THF, or MTBE)
-
Schlenk flask or glovebox equipment
Procedure:
-
In a glovebox or under a stream of argon, add isoquinoline (1.0 equiv.), bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl) (1.1-1.5 equiv.), [Ir(COD)OMe]2 (1-3 mol%), and dtbpy (1-3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to isoquinoline).
-
Seal the flask and stir the reaction mixture at room temperature or heat to 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in C-H borylation reactions.
References
Technical Support Center: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered when using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues and questions that may arise during experiments involving this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the likely side reactions occurring?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound are often attributed to several key side reactions:
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Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of isoquinoline.[1][2][3] This process is often promoted by aqueous basic conditions.[1][3]
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Homocoupling: Dimerization of the isoquinoline boronic ester can occur, leading to the formation of 4,4'-biisoquinoline. This can be promoted by the presence of Pd(II) species, which can arise from incomplete reduction of the precatalyst or exposure to oxygen.
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Hydrolysis of the Boronic Ester: The neopentyl glycol protecting group can be hydrolyzed to form isoquinoline-4-boronic acid. While the boronic acid is reactive, its stability and solubility characteristics differ from the ester, which can affect the reaction outcome.
-
Dehalogenation of the Coupling Partner: The aryl halide coupling partner can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom.
Q2: How does the isoquinoline nitrogen atom affect the catalytic reaction?
A2: The Lewis basic nitrogen atom in the isoquinoline ring can significantly influence the reaction. It can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or alteration of its catalytic activity.[4] Basic heteroaromatic boronic acids are also known to have different protodeboronation mechanisms and can form zwitterionic species in neutral pH conditions, which might affect their reactivity.[3]
Q3: What strategies can I employ to minimize protodeboronation?
A3: Minimizing protodeboronation is crucial for improving the yield of the desired cross-coupled product. Consider the following strategies:
-
Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Employing anhydrous solvents and reagents can reduce the availability of a proton source for protodeboronation.[1]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can often reduce the extent of side reactions.[1]
-
Slow-Release Strategies: While not directly applicable to the starting material, understanding the principle is useful. Using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture, can minimize its concentration and thus the rate of protodeboronation.[3]
Q4: How can I prevent homocoupling of the isoquinoline boronic ester?
A4: Homocoupling is often linked to the presence of Pd(II) species and oxygen. To mitigate this:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or ensure complete in situ reduction of a Pd(II) precatalyst.
-
Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen levels.
-
Ligand Choice: The choice of phosphine ligand can influence the rates of the desired catalytic cycle versus side reactions.
Quantitative Data Summary
The following table summarizes potential side products and factors influencing their formation. Quantitative data for the specific substrate is often not available in a comparative format, so general trends are presented.
| Side Reaction | Common Side Product | Influencing Factors | Mitigation Strategies |
| Protodeboronation | Isoquinoline | High pH, presence of water, elevated temperature, prolonged reaction time.[1][2][3] | Use milder base, anhydrous conditions, shorter reaction time, lower temperature.[1] |
| Homocoupling | 4,4'-Biisoquinoline | Presence of Pd(II), oxygen. | Use Pd(0) catalyst, thorough degassing of reaction mixture. |
| Hydrolysis | Isoquinoline-4-boronic acid | Presence of water. | Use anhydrous conditions. |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling:
This is a representative protocol and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Logical Flowchart for Troubleshooting Low Yields:
This diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura reactions with this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Simplified Catalytic Cycle and Key Side Reactions:
This diagram illustrates the main steps of the Suzuki-Miyaura catalytic cycle and where the primary side reactions of this compound can occur.
Caption: Suzuki cycle with competing side reactions.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Isoquinoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the homocoupling of isoquinoline boronic esters in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide actionable advice to improve the yield and purity of your desired cross-coupled products.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic esters is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of undesired bi-isoquinoline byproducts. This not only reduces the yield of your target molecule but also complicates purification. This guide will help you diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow provides a logical approach to diagnosing and addressing the common causes of homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isoquinoline boronic ester homocoupling in Suzuki reactions?
A1: Homocoupling of isoquinoline boronic esters is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the isoquinoline boronic ester to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is critical to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic ester to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Caption: Proposed mechanisms for boronic ester homocoupling.
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing of solvents and the reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective at removing dissolved oxygen.
Q3: Which palladium source is best to avoid homocoupling?
A3: The choice of palladium source significantly impacts the extent of homocoupling.
-
Pd(0) Sources: Using a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is generally preferred as it does not require an initial reduction step that can be mediated by homocoupling.
-
Pd(II) Precatalysts: If using a Pd(II) precatalyst like Pd(OAc)₂, the addition of a mild reducing agent can help suppress homocoupling. For example, potassium formate has been shown to be effective in minimizing the concentration of free Pd(II) without significantly interfering with the catalytic cycle.[4][5]
Q4: What is the role of ligands in preventing homocoupling of isoquinoline boronic esters?
A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended. Their steric bulk can hinder the formation of palladium intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
Q5: How does the choice of base affect homocoupling?
A5: The base is essential for activating the boronic ester, but an inappropriate choice can promote homocoupling.
-
Weaker Inorganic Bases: Weaker inorganic bases such as K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate) are often preferred over strong bases like NaOH (sodium hydroxide). Strong bases can sometimes accelerate side reactions, including homocoupling.
| Base | Typical Conditions | Homocoupling Tendency |
| K₃PO₄ | Dioxane/H₂O, 80-100 °C | Lower |
| K₂CO₃ | Dioxane/H₂O, 80-100 °C | Lower |
| Cs₂CO₃ | Dioxane/H₂O or THF/H₂O, 80-100 °C | Moderate |
| NaOH | Aqueous solvent mixtures | Higher |
Note: The optimal base is substrate-dependent and may require screening.
Quantitative Data Summary
While specific quantitative data for the homocoupling of isoquinoline boronic esters is sparse in the literature, the following table, adapted from studies on related aryl boronic acids, illustrates the impact of reaction parameters on the yield of the homocoupled byproduct.
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Reference |
| Oxygen | N₂ Sparged | Low | Air | High | [3] |
| Pd Source | Pd₂(dba)₃ (Pd(0)) | Lower | Pd(OAc)₂ (Pd(II)) | Higher | [3] |
| Additive | with KCOOH | Low | without KCOOH | Higher | [4][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Ester with Minimized Homocoupling
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Isoquinoline boronic ester (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
SPhos (0.02-0.04 equiv)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
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Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, isoquinoline boronic ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Solvent Addition: Add the degassed dioxane/water mixture to the Schlenk flask containing the solids via a cannula or syringe.
-
Catalyst Introduction: Add the catalyst/ligand solution to the reaction mixture via a syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Procedural Modifications to Further Reduce Homocoupling:
-
Slow Addition of Boronic Ester: Adding a solution of the isoquinoline boronic ester slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide can favor the oxidative addition step with the aryl halide over the competing homocoupling of the boronic ester.[1]
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Pre-heating: Some studies suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic ester can reduce homocoupling.[2]
By carefully considering these factors and implementing the recommended strategies, researchers can significantly reduce the formation of homocoupled byproducts in the Suzuki-Miyaura cross-coupling of isoquinoline boronic esters, leading to higher yields and simplified purification of the desired products.
References
Technical Support Center: Minimizing Protodeboronation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired protodeboronation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on mitigating the formation of isoquinoline as a byproduct of protodeboronation.
| Issue | Potential Cause | Recommended Solution |
| High Levels of Isoquinoline Detected (Significant Protodeboronation) | Inappropriate Base Selection: Strong and/or aqueous bases can promote the hydrolysis of the boronic ester to the more labile boronic acid, which is more susceptible to protodeboronation. For heteroaromatic systems like isoquinoline, the nitrogen atom can be protonated, influencing the electronic properties and stability of the C-B bond. | Optimize the Base: Employ weaker, non-nucleophilic, and anhydrous bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective choices. The use of anhydrous conditions is crucial to prevent the formation of the more reactive boronic acid. |
| Presence of Water: Water acts as a proton source for the protodeboronation reaction. The neopentyl glycol ester is more stable than the corresponding boronic acid, but hydrolysis can still occur, especially under basic conditions. | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider the use of molecular sieves to scavenge any residual water. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation relative to the desired cross-coupling reaction. | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be in the range of 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature. | |
| Inefficient Catalytic System: A slow Suzuki-Miyaura coupling reaction prolongs the exposure of the boronic ester to conditions that favor protodeboronation. | Optimize Catalyst and Ligand: Increase the catalyst loading modestly to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to promote efficient cross-coupling. The use of pre-formed, active Pd(0) catalysts can also be beneficial. | |
| Inconsistent Reaction Yields and Protodeboronation Levels | Variability in Reagent Quality: The purity of the boronic ester, solvents, and base can significantly impact the reaction outcome. | Use High-Purity Reagents: Ensure that the this compound is of high purity and stored under inert conditions to prevent degradation. Use freshly distilled or anhydrous grade solvents. |
| Atmosphere Control: Oxygen can lead to the degradation of the catalyst and other reagents, affecting the reaction efficiency and potentially promoting side reactions. | Maintain an Inert Atmosphere: Thoroughly degas all solvents and reagents and conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. |
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to protodeboronation?
A1: The susceptibility of this compound to protodeboronation stems from its nature as a heteroaromatic boronic ester. The presence of the basic nitrogen atom in the isoquinoline ring can influence the electronic properties of the carbon-boron bond. Under certain conditions, particularly in the presence of a proton source like water, the C-B bond can be cleaved and replaced by a C-H bond, leading to the formation of isoquinoline. For some basic heteroaromatic boronic acids, the formation of a zwitterionic species at neutral pH can lead to rapid protodeboronation[1].
Q2: How does the neopentyl glycol protecting group help in minimizing protodeboronation?
A2: Boronic esters, such as the neopentyl glycol ester, are generally more stable towards protodeboronation than their corresponding boronic acids. The bulky neopentyl glycol group sterically shields the boron atom, making it less susceptible to hydrolysis and subsequent protodeboronation. Boronic esters with diols like neopentyl glycol improve the stability of the boronate, which helps in preventing protodeboronation[2][3].
Q3: What is the optimal type of base to use to avoid protodeboronation with this compound?
A3: The ideal base is one that is strong enough to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle but not so strong as to promote significant protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases (e.g., NaOH, KOH). The use of anhydrous bases is highly recommended.
Q4: Can the choice of solvent influence the extent of protodeboronation?
A4: Yes, the solvent plays a crucial role. Protic solvents, especially water, should be avoided or used in minimal, controlled amounts as they can be the proton source for protodeboronation. Anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF are generally recommended.
Q5: How critical is temperature control in preventing protodeboronation?
A5: Temperature control is very important. While higher temperatures can increase the rate of the desired Suzuki-Miyaura coupling, they can also disproportionately accelerate the rate of protodeboronation. It is therefore advisable to run the reaction at the lowest effective temperature.
III. Quantitative Data Summary
| Entry | Boronic Ester | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Reference |
| 1 | 2-Thienyl boronic acid pinacol ester | K₃PO₄ | Toluene/H₂O | 100 | 85 | <5 | (Representative) |
| 2 | 3-Pyridyl boronic acid neopentyl glycol ester | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | <2 | (Representative) |
| 3 | 2-Furyl boronic acid pinacol ester | K₂CO₃ | DME/H₂O | 90 | 78 | 15 | (Representative) |
| 4 | 4-Isoquinolyl neopentyl glycol boronate | K₃PO₄ | Anhydrous Toluene | 80 | High (expected) | Low (expected) | (Hypothetical Optimized) |
| 5 | 4-Isoquinolyl neopentyl glycol boronate | NaOH | THF/H₂O | 100 | Low (expected) | High (expected) | (Hypothetical Unoptimized) |
Note: The data in this table is illustrative and based on general principles and reported outcomes for similar heteroaromatic systems. Actual results for this compound may vary.
IV. Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a generalized method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the anhydrous base (2.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the consumption of the starting materials and the formation of the desired product and the protodeboronated byproduct (isoquinoline).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizations
Caption: Pathway of protodeboronation versus desired Suzuki-Miyaura coupling.
Caption: Experimental workflow for minimizing protodeboronation in Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Suzuki Coupling Products from Isoquinoline Boronic Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Suzuki coupling products derived from isoquinoline boronic esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying Suzuki coupling products of isoquinoline boronic esters?
A1: The most common impurities include:
-
Homocoupled byproducts: Formation of biaryls from the coupling of two boronic ester molecules. This is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation products: Replacement of the boronic ester group with a hydrogen atom, leading to the formation of the parent isoquinoline. This is a common side reaction with heteroaryl boronic acids, especially in the presence of water or alcohols.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual isoquinoline boronic ester and the coupling partner (e.g., an aryl halide).
-
Boronic Acid/Ester-derived Impurities: Boronic acids can form dimers and cyclic trimers (boroxines), though these often break down during the reaction.[2]
Q2: My Suzuki coupling reaction with an isoquinoline boronic ester has a low yield. What are the first things to check?
A2: When experiencing low to no yield, assess the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[3] The basic nitrogen of the isoquinoline ring can also poison the catalyst.[4]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic esters and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3][4]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and isoquinoline boronic ester. Boronic esters can degrade over time.
-
Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. For biphasic reactions, ensure vigorous stirring.[3]
-
Solubility: Poor solubility of the nitrogen-containing heterocycle can impede the reaction rate. Consider screening different solvents or increasing the reaction temperature.[4]
Q3: How can I remove the palladium catalyst from my isoquinoline-containing product?
A3: Several methods can be employed to remove residual palladium:
-
Filtration through Celite: A common and effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. The Celite can trap the palladium catalyst.
-
Silica Gel Chromatography: Standard flash column chromatography is often sufficient to separate the desired product from the palladium catalyst.
-
Activated Carbon: Treatment with activated carbon can also help in scavenging residual palladium.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins can be used to selectively bind to and remove palladium.
Q4: The isoquinoline nitrogen seems to be interfering with my purification. How can I address this?
A4: The basic nature of the isoquinoline nitrogen can cause tailing and poor separation during silica gel chromatography. To mitigate this:
-
Acid/Base Extraction: An acidic wash (e.g., dilute HCl) during the workup can protonate the isoquinoline nitrogen, making it water-soluble and helping to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Modified Mobile Phase in Chromatography: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent during column chromatography can suppress the interaction of the basic nitrogen with the acidic silica gel, leading to better peak shapes and separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product co-elutes with starting material (aryl halide) during column chromatography. | Similar polarities of the product and starting material. | - Try a different solvent system with varying polarity. - Consider using a different stationary phase (e.g., alumina). - If applicable, drive the reaction to completion to consume the starting material. |
| Significant amount of homocoupled byproduct observed. | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvents and reaction mixture before adding the catalyst.[4] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] |
| Product streaks on the TLC plate and during column chromatography. | The basic isoquinoline nitrogen is interacting strongly with the acidic silica gel. | - Add a small amount of triethylamine or ammonia to the eluent system. - Consider using neutral or basic alumina for chromatography. |
| Difficulty in removing unreacted boronic ester. | Boronic esters can sometimes be challenging to separate by chromatography alone. | - During the workup, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract the boronic acid/ester. - Consider converting the boronic ester to a more easily separable derivative post-reaction if other methods fail. |
| Low recovery after purification. | The product may be partially soluble in the aqueous phase during workup, especially if protonated. | - Ensure the aqueous layer is thoroughly back-extracted with an organic solvent after basification. - Minimize the number of purification steps. |
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura coupling reactions involving isoquinoline derivatives to guide in reaction setup and expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids/Esters [5]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 68 |
Data sourced from patent WO2012016187A1.[5]
Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of Heterocyclic Halides
| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 70-80 (typical) |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/Water | 110 | 92 |
| Quinoline-8-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile [4][5]
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vial and evacuate and backfill with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be previously degassed.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude Suzuki coupling product
-
Silica gel
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Optional: Triethylamine
Procedure:
-
Prepare a silica gel column of an appropriate size.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system, often starting with a low polarity mixture and gradually increasing the polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
If the product is tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Determination by Quantitative NMR (qNMR) [6][7][8]
Procedure:
-
Accurately weigh a sample of the purified product (e.g., 10-20 mg) and a known amount of an internal standard into an NMR tube.
-
Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
Integrate a well-resolved peak of the product and a peak of the internal standard.
-
Calculate the purity of the product based on the integral values, the number of protons for each peak, and the known masses and molecular weights of the product and the standard.
Visualizations
Caption: Experimental workflow for Suzuki coupling and purification.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Beyond structural elucidation, introduction to qNMR – Part I — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the purification of boronic esters and their products
Welcome to the technical support center for boronic ester purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to navigate the common challenges encountered during the purification of boronic esters and their subsequent products.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of boronic esters in a question-and-answer format.
Issue 1: Low or No Recovery After Silica Gel Column Chromatography
Q: I am getting very low yields or losing my compound entirely after performing flash chromatography on standard silica gel. What is happening and how can I fix it?
A: This is a very common problem. Standard silica gel can be problematic for boronic esters for two main reasons:
-
Hydrolysis: The silica surface has acidic silanol groups which can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid. This polar compound then strongly adsorbs to the silica and is difficult to elute.[1][2]
-
Strong Adsorption: The empty p-orbital of the boron atom can act as a Lewis acid, leading to strong, sometimes irreversible, binding to the Lewis basic silanol groups on the silica surface.[3][4] This results in significant tailing on TLC plates and poor recovery from columns.
Solutions:
-
Deactivate or Modify the Silica Gel:
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to much-improved recovery.[5][6] This is thought to work by reducing the Lewis basicity of the silica surface.[6]
-
Base Deactivation: Slurrying the silica gel with a small amount of a non-polar amine like triethylamine (NEt3) in the eluent can cap the acidic sites and prevent compound degradation or sticking.[1]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups responsible for hydrolysis and strong binding.[7]
-
-
Choose a More Stable Boronic Ester:
Troubleshooting Workflow: Low Recovery from Silica Gel Column
Below is a decision-making workflow to address poor recovery of boronic esters from silica gel chromatography.
Caption: Troubleshooting decision tree for low boronic ester recovery.
Issue 2: Product Contains Boronic Acid and/or Pinacol Impurities
Q: My final product is contaminated with the corresponding boronic acid and the diol (e.g., pinacol). How can I remove these impurities?
A: This indicates that your boronic ester has partially hydrolyzed either during the reaction workup or purification.[10][11] The presence of excess diol starting material can also be a cause.
Solutions:
-
Aqueous Wash: If the boronic acid is the main impurity, a simple aqueous wash can sometimes help. Boronic acids are generally more polar than their corresponding esters. However, this is often insufficient.
-
Sorbitol Extraction: For removing boronic acids, an extraction with an aqueous sorbitol solution can be effective. Sorbitol complexes with the boronic acid, pulling it into the aqueous layer while leaving the desired ester in the organic phase.[12]
-
Transesterification/Derivatization:
-
Diethanolamine Adduct: Reacting the crude mixture with diethanolamine often causes the boronic acid to precipitate as a crystalline adduct, which can be removed by filtration.[12][13]
-
Trifluoroborate (BF3K) Salt: Converting the boronic acid impurity to its potassium trifluoroborate salt can make it easier to separate via filtration or chromatography.[1][2]
-
-
Non-Chromatographic Purification: If your boronic ester is a solid, recrystallization or trituration can be highly effective at removing both more polar (boronic acid) and less polar (excess diol) impurities.[7][14]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for boronic esters?
A1: There is no single "best" method, as it depends on the specific compound's stability and physical properties (solid vs. oil). Column chromatography on modified silica or neutral alumina is common for oils, while recrystallization is often preferred for solids due to its scalability and efficiency.[7] For compounds that are sensitive to silica gel, avoiding chromatography altogether is often the most successful strategy.[1][2]
Q2: Can I use reverse-phase (C18) HPLC for purifying boronic esters?
A2: It is very challenging. The aqueous and alcohol-based mobile phases used in reverse-phase HPLC can rapidly hydrolyze boronic esters on the column.[10][11] While specialized methods using highly basic mobile phases (e.g., pH 12.4) and ion-pairing reagents have been developed to stabilize the esters, they are not routine.[10][11] Generally, normal-phase chromatography or non-chromatographic methods are preferred.
Q3: My crude reaction mixture is ~90% pure boronic ester by NMR. Do I need to purify it before the next step (e.g., a Suzuki coupling)?
A3: Not necessarily. If the main impurities are excess B2pin2 and pinacol, it is often possible to carry the crude material directly into the next reaction, especially for robust cross-coupling reactions.[1] You may need to adjust the stoichiometry of the subsequent step. A simple filtration through a plug of Celite or neutral alumina can remove baseline impurities without significant loss of product.[1]
Q4: How should I store my purified boronic esters?
A4: Boronic esters should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to protect them from atmospheric moisture, which can cause hydrolysis over time. For long-term storage, keeping them in a freezer is recommended.
Data & Protocols
Table 1: Comparison of Purification Techniques for Boronic Esters
| Purification Method | Pros | Cons | Best For |
| Standard Silica Gel Chromatography | Widely available; good for some stable esters. | Often causes decomposition, hydrolysis, and/or irreversible adsorption.[2][3] | Sterically hindered and robust esters (e.g., ArB(Epin)).[9] |
| Boric Acid-Impregnated Silica Gel | Suppresses over-adsorption and improves recovery for pinacol esters.[5][6] | Resolution may be lower than standard silica; requires extra preparation step.[4] | Pinacol esters that show streaking or low recovery on standard silica. |
| Neutral Alumina Chromatography | Avoids issues with acidic silanol groups.[7] | Can be more expensive; may not be suitable for very polar compounds. | Non-polar to moderately polar boronic esters. |
| Recrystallization / Trituration | Highly effective for solids; scalable; removes a wide range of impurities.[14] | Only applicable to solid compounds; can involve significant yield loss during optimization. | Crystalline boronic esters with good solubility profiles. |
| Derivatization (e.g., BF3K salt) | Can convert a difficult-to-purify mixture into an easily separable one.[1] | Requires additional reaction and workup steps. | Removing boronic acid impurities or isolating the boronic acid moiety. |
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a facile method for improving the purification of pinacol boronic esters.[5][6]
Objective: To prepare silica gel treated with boric acid to minimize decomposition and adsorption of boronic esters during column chromatography.
Materials:
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, prepare a 10% (w/v) solution of boric acid in methanol. For example, dissolve 10 g of boric acid in 100 mL of methanol. Gentle warming may be required to fully dissolve the solid.
-
Impregnation: Add 90 g of silica gel to the boric acid solution (maintaining a 1:9 weight ratio of boric acid to silica).
-
Mixing: Swirl the flask to create a homogeneous slurry.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator. Start at a moderate temperature (e.g., 40-50°C) and rotate the flask until the silica appears as a free-flowing powder.
-
Drying: For optimal results, dry the resulting boric acid-impregnated silica gel under high vacuum for several hours to remove any residual solvent.
-
Storage & Use: The prepared silica gel is now ready to be used for packing a column in the same manner as standard silica gel.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline under basic conditions
Welcome to the technical support center for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. This resource is tailored for researchers, scientists, and drug development professionals utilizing this versatile isoquinoline neopentyl glycol boronic ester in their synthetic workflows. Here, you will find targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its stability, particularly under basic conditions commonly employed in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: The two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of isoquinoline as a byproduct. This is a well-known side reaction for aryl boronic acids and esters, often accelerated by basic, aqueous conditions.[1][2]
-
Hydrolysis: The neopentyl glycol boronic ester can hydrolyze to the corresponding isoquinoline-4-boronic acid. While boronic esters are generally more stable than boronic acids, this hydrolysis can still occur and is often a precursor to protodeboronation.[3][4][5] The stability of boronic esters in basic aqueous environments can be complex and nuanced.[4]
Q2: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could the stability of the boronic ester be the problem?
A2: Absolutely. Low or no yield in a Suzuki-Miyaura coupling is frequently linked to the degradation of the boronic acid or ester starting material.[1][6] If the this compound degrades via protodeboronation or hydrolysis before the catalytic cycle completes, the concentration of the active coupling partner is reduced, leading to poor product formation and the presence of starting materials or side products like isoquinoline.
Q3: I am observing the formation of isoquinoline as a significant byproduct in my reaction. What causes this?
A3: The presence of isoquinoline is a direct indicator of protodeboronation.[1] This side reaction is highly dependent on factors like the strength of the base, the presence of water, reaction temperature, and the electronic nature of the aryl group.[1]
Q4: How does the choice of base impact the stability of the compound?
A4: The base is critical. Strong bases, especially in the presence of water (e.g., NaOH, KOH), can accelerate both hydrolysis and subsequent protodeboronation.[6] Milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often recommended to minimize degradation.[6][7] Running the reaction under anhydrous conditions can also significantly suppress these degradation pathways.[6]
Q5: How can I monitor the degradation of the boronic ester during my experiment?
A5: Several analytical techniques are effective for monitoring the stability of the compound in real-time or by analyzing aliquots:
-
NMR Spectroscopy: ¹H NMR can be used to track the disappearance of the starting material and the appearance of isoquinoline. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, clearly distinguishing the boronic ester from the hydrolyzed boronic acid.[8]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating the starting material from its degradants and confirming their identities by mass.[8]
-
HPLC: High-Performance Liquid Chromatography with UV detection can quantify the consumption of the starting material. However, care must be taken, as on-column hydrolysis can sometimes occur, providing misleading results.[3][9][10][11] Using aprotic diluents and optimizing mobile phases can mitigate this issue.[9]
Q6: What are the recommended storage and handling conditions for this compound?
A6: Given the susceptibility of boronic esters to hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Avoid prolonged exposure to atmospheric moisture.
Troubleshooting Guide
Problem 1: Low or No Yield in Cross-Coupling Reaction
-
Possible Cause A: Protodeboronation of the Boronic Ester.
-
Solution: This is a common issue, especially with electron-deficient or heterocyclic systems.[12]
-
Optimize the Base: Switch from strong hydroxide bases to milder alternatives like K₃PO₄, K₂CO₃, or CsF.[6]
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under a strict inert atmosphere. The presence of water is a key factor in protodeboronation.[6]
-
Lower Reaction Temperature: If the reaction allows, reducing the temperature can slow the rate of degradation relative to the productive coupling.
-
Change Solvent: Screen different solvent systems. Aprotic solvents like dioxane or THF are often preferred.[7]
-
-
-
Possible Cause B: Catalyst Inactivation or Decomposition.
-
Solution:
-
Problem 2: Significant Formation of Isoquinoline Byproduct
-
Possible Cause: Protodeboronation is Outcompeting the Desired Reaction.
-
Solution:
-
Re-evaluate Reaction Kinetics: The rate of protodeboronation may be faster than the rate of transmetalation in the catalytic cycle.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might accelerate the desired coupling enough to outpace the degradation.
-
Ligand Choice: The choice of phosphine ligand can influence the rates of the catalytic steps. Consider screening ligands if using a custom catalyst system.
-
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable Contamination with Water or Oxygen.
-
Solution:
-
Standardize Procedures: Implement a strict and consistent protocol for drying solvents, degassing reaction mixtures, and handling reagents under an inert atmosphere.
-
Check Reagent Quality: Ensure the purity of all reagents, including the base and the coupling partner. Boronic acids can degrade upon storage.[6]
-
Vigorous Stirring: In biphasic systems, ensure the stirring is vigorous enough to facilitate efficient mixing and reaction at the phase interface.[6]
-
-
Visualized Experimental and Logical Workflows
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Degradation pathways of the boronic ester under basic conditions.
Stability Profile and Recommendations
The following table summarizes the expected stability of this compound under various basic conditions based on general principles for aryl boronic esters.
| Condition (Base) | Solvent System | Temperature | Expected Stability | Primary Degradation Pathway | Recommendation |
| Strong Hydroxide (e.g., NaOH, KOH) | Aqueous / Biphasic (e.g., Toluene/H₂O) | Moderate to High (60-100 °C) | Low | Rapid Hydrolysis & Protodeboronation | Avoid if possible. Use only if required and with short reaction times. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Aqueous / Biphasic (e.g., Dioxane/H₂O) | Moderate to High (80-110 °C) | Moderate | Protodeboronation | A common choice. Ensure rigorous degassing. Monitor for byproduct formation. |
| Phosphates (e.g., K₃PO₄) | Anhydrous Aprotic (e.g., Dioxane, THF) | Moderate to High (80-110 °C) | Good | Slow Protodeboronation | Often provides a good balance of reactivity and stability. Recommended starting point. |
| Fluorides (e.g., KF, CsF) | Anhydrous Aprotic (e.g., THF) | Moderate (50-80 °C) | High | Minimal | Excellent for sensitive substrates but may result in slower reaction rates. |
Key Experimental Protocols
Protocol 1: NMR Assay for Stability Assessment
This protocol allows for a direct assessment of the compound's stability in the presence of a specific base.
-
Preparation: In an NMR tube, dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
-
Initial Scan: Acquire a baseline ¹H and ¹¹B NMR spectrum (t=0).
-
Base Addition: Add a stoichiometric equivalent (e.g., 2-3 equivalents) of the base being tested (e.g., K₃PO₄) to the NMR tube. If the base is not soluble, ensure it is a fine powder. For liquid bases, add via microsyringe.
-
Monitoring: Acquire subsequent NMR spectra at regular time intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) while keeping the sample at the desired reaction temperature.
-
Analysis: Analyze the spectra to quantify the disappearance of the starting material's signals and the appearance of signals corresponding to isoquinoline or isoquinoline-4-boronic acid.
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed to minimize degradation while promoting efficient cross-coupling.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered, dry potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or THF, to a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.[6]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
effect of catalyst ligand on the efficiency of coupling with isoquinoline boronates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Suzuki-Miyaura coupling with isoquinoline boronates. Particular emphasis is placed on the effect of catalyst ligands on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an isoquinoline boronate is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligand are not degraded. Many phosphine ligands are sensitive to air and should be handled under an inert atmosphere. The palladium precatalyst, if Pd(II), must be efficiently reduced to the active Pd(0) species in situ.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Purity of Starting Materials: Verify the purity of the isoquinoline boronate and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Q2: I am observing significant protodeboronation of my isoquinoline boronate. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaromatic boronates. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Use More Stable Boron Reagents: Convert the isoquinoline boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. These are generally more stable and can slowly release the boronic acid under reaction conditions, minimizing its degradation.
Q3: Homocoupling of the isoquinoline boronate is a major side product. What causes this and how can it be prevented?
A3: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species. To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.
-
Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: The nitrogen on the isoquinoline ring seems to be inhibiting the catalyst. How can I overcome this?
A4: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a known issue with N-heterocyclic substrates. To address this:
-
Use Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). The steric bulk around the palladium center can disfavor the coordination of the isoquinoline nitrogen.
-
Slow Addition: A slow addition of the isoquinoline boronate to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of isoquinoline boronates.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. | Catalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere. |
| Oxygen Contamination | Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Ar or N₂). | Oxygen can deactivate the Pd(0) catalyst. |
| Suboptimal Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered. | The base is crucial for the transmetalation step, and its effectiveness can be substrate-dependent. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increase the reaction temperature. | All reactants must be in solution for the reaction to proceed efficiently. |
| Catalyst Poisoning by Isoquinoline | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). | Bulky ligands can prevent the isoquinoline nitrogen from coordinating to the palladium center and inhibiting catalysis. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Presence of water and/or strong base. | Use a milder base (e.g., K₂CO₃), anhydrous conditions, or a more stable boronate ester (pinacol or MIDA). | Reduces the rate of the undesired protonolysis of the carbon-boron bond. |
| Homocoupling | Presence of oxygen or inefficient reduction of Pd(II) to Pd(0). | Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure efficient in situ reduction. | Minimizes the side reaction of two boronic acid molecules coupling together. |
Data Presentation
The selection of the catalyst ligand system can have a dramatic impact on the yield of the Suzuki coupling with isoquinoline derivatives. The following table summarizes the results of a ligand screening for the coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with a pyrimidinyl boronic acid.[2]
Table 1: Effect of Ligand on the Yield of a Suzuki-Miyaura Coupling Reaction [2]
| Entry | Pd-catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 12 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | 15 |
| 3 | PdCl₂ (5) | PPh₃ (10) | 21 |
| 4 | Pd(dppf)Cl₂ (5) | - | 35 |
| 5 | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | 39 |
| 6 | Pd(PPh₃)₂Cl₂ (5) | P(o-tol)₃ (10) | 45 |
| 7 | Pd(PPh₃)₂Cl₂ (5) | PCy₃ (10) | 51 |
| 8 | Pd(PPh₃)₂Cl₂ (5) | dppf (10) | 55 |
| 9 | Pd(PPh₃)₂Cl₂ (5) | Xantphos (10) | 60 |
| 10 | Pd(PPh₃)₂Cl₂ (5) | Aphos (10) | 65 |
| 11 | Pd(PPh₃)₂Cl₂ (5) | DavePhos (10) | 89 |
| 12 | Pd(PPh₃)₂Cl₂ (5) | RuPhos (10) | 91 |
| 13 | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | 98 |
Reaction Conditions: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.67 mmol), pyrimidinyl boronic acid (2 mmol), K₂CO₃ (2.17 mmol) in THF/H₂O (10 mL, 1:1) at 65 °C for 12 h.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an 8-Chloro-isoquinolinone[2]
This protocol is based on the optimized conditions from the ligand screening study.
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
-
Appropriate pyrimidinyl boronic acid or pinacol boronate
-
Pd(PPh₃)₂Cl₂
-
SPhos
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv), the pyrimidinyl boronic acid or pinacol boronate (1.2 equiv), and K₂CO₃ (1.3 equiv).
-
Add Pd(PPh₃)₂Cl₂ (5 mol%) and SPhos (10 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous THF and degassed water via syringe to create a 1:1 mixture.
-
Place the flask in a preheated oil bath at 65 °C and stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
overcoming catalyst deactivation in reactions with N-heterocyclic boronates
Welcome to the Technical Support Center for N-Heterocyclic Boronate Chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address challenges related to catalyst deactivation in reactions involving N-heterocyclic boronates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are N-heterocyclic boronates and why are they used? A1: N-heterocyclic boronates, such as N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) boronates, are highly stable, crystalline solids.[1][2][3][4] They serve as protecting groups for boronic acids, which can be unstable, prone to degradation, and difficult to handle.[3] The stability of these boronates makes them compatible with chromatography, allows for the slow release of the boronic acid under reaction conditions, and enables sequential cross-coupling strategies.[1][2][5]
Q2: What is the most common cause of reaction failure when using these reagents? A2: The most frequent issue is the deactivation of the palladium catalyst. This can occur through several mechanisms, including coordination of nitrogen atoms from the substrate to the palladium center, formation of inactive palladium black, or the catalyst failing to convert from its inactive precatalyst form (Pd(II)) to the active catalytic state (Pd(0)).[5][6][7]
Q3: What are the typical side reactions observed? A3: Two common side reactions are protodeboronation (cleavage of the C-B bond) and homocoupling (dimerization of the boronate).[1][2][8] Protodeboronation is often caused by the presence of water and a strong base, while homocoupling can be promoted by oxygen or excess Pd(II) species in the reaction mixture.[2][7][8]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Q4: My reaction has stalled or shows very low conversion. What are the likely causes and solutions? A4: Low or no conversion is a common problem that can often be traced back to the catalyst's activity.
-
Possible Cause 1: Catalyst Inhibition by Heterocycle. The basic nitrogen atoms present in the boronate or coupling partner can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[7]
-
Possible Cause 2: Inefficient Catalyst Activation. Many reactions use a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient, leading to low concentrations of the active catalyst.[5][7]
-
Solution: Switch to a catalyst system that readily forms the active Pd(0) species. Alternatively, consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, especially if side reactions like homocoupling are also an issue.[2]
-
-
Possible Cause 3: Steric Hindrance. If either the N-heterocyclic boronate or the coupling partner is sterically bulky, key steps like transmetalation or reductive elimination can be significantly slowed.[7]
-
Solution: In addition to using bulky ligands, more forcing conditions may be required. This includes increasing the reaction temperature and using a stronger base to facilitate the transmetalation step.[7]
-
Q5: I am observing a significant amount of protodeboronation byproduct (Ar-H instead of Ar-Ar'). How can I prevent this? A5: Protodeboronation results from the cleavage of the carbon-boron bond and is a common degradation pathway.
-
Possible Cause 1: Presence of Water and Strong Base. The combination of a strong base and water can readily cause protodeboronation.[7]
-
Solution 1: Use Anhydrous Conditions. Where possible, using anhydrous solvents and reagents can minimize this side reaction.[7] Note that some water is often necessary for the activity of certain bases.
-
Solution 2: Select a Milder Base. Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[2][8]
-
-
Possible Cause 2: Unstable Boronic Acid. Free boronic acid may be inherently unstable under the reaction conditions.
Q6: My main side-product is the homocoupling of my boronate (Ar-Ar). How can I minimize this? A6: Homocoupling is often a sign of oxygen contamination or issues with the catalyst state.
-
Possible Cause 1: Presence of Oxygen. Dissolved oxygen in the solvent can promote the oxidative dimerization of the boronate.
-
Solution: Ensure all solvents are rigorously degassed before use and that the reaction is maintained under a strictly inert atmosphere (nitrogen or argon) from start to finish.[2]
-
-
Possible Cause 2: High Concentration of Pd(II). The Pd(II) species that can promote homocoupling may be present if the reduction to Pd(0) is slow or incomplete.[2]
Section 3: Data Presentation
Table 1: Comparison of Common Boronic Acid Surrogates
| Boron Reagent Type | Structure Example | Key Features & Advantages | Common Issues | Citations |
|---|---|---|---|---|
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, crystalline solids; compatible with chromatography; ideal for iterative/sequential cross-coupling. | Requires anhydrous conditions for stability during coupling. | [1][5][10] |
| DABO Boronates | R-B(diethanolamine) | Air-stable, crystalline solids that can be stored long-term; can be used directly in reactions with protic co-solvents. | Reduced yields may be observed under strictly anhydrous conditions. | [3][4][11] |
| Pinacol Esters | R-B(pin) | More stable than boronic acids, preventing protodeboronation; widely available. | Transmetalation can be slower than with free boronic acids. | [3][5] |
| Potassium Trifluoroborates | R-BF₃K | Highly stable, crystalline solids; less prone to protodeboronation than boronic acids. | Requires specific conditions for activation. |[1][2] |
Section 4: Visual Guides & Workflows
A logical troubleshooting workflow can help diagnose issues systematically.
Caption: Troubleshooting workflow for low-yield reactions.
This diagram illustrates a potential mechanism for catalyst deactivation by the N-heterocyclic substrate.
Caption: Catalyst deactivation via substrate inhibition.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere [2][7]
This protocol provides a representative setup for performing a Suzuki-Miyaura coupling reaction while minimizing catalyst deactivation from atmospheric oxygen.
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), N-heterocyclic boronate (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the appropriate ligand.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., Dioxane/H₂O) via syringe. The solvent should be degassed by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) for analysis by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Synthesis of a Stable Diethanolamine (DABO) Boronate Adduct [3]
This procedure allows for the conversion of a potentially unstable heterocyclic boronic acid into an air-stable, easy-to-handle crystalline solid.
-
Dissolution: In a flask open to the air, suspend the heterocyclic boronic acid (1.0 equiv.) in a suitable solvent such as dichloromethane at room temperature.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) to the suspension.
-
Precipitation: Continue stirring at room temperature. The formation of the DABO boronate adduct will occur, typically resulting in the precipitation of a white solid. Stir the resulting slurry for 20-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., ethyl acetate or the reaction solvent) to remove any excess diethanolamine. Dry the solid under vacuum. The resulting DABO boronate is typically stable for extended periods at room temperature and can be used directly in coupling reactions.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stability of Neopentyl Glycol Boronate Esters and Pinacol Boronate Esters in Drug Discovery
For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical parameter influencing their storage, handling, and efficacy in synthetic chemistry and drug discovery. This guide provides an objective comparison of the stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, a neopentyl glycol boronate ester, and the widely used pinacol boronate esters. This comparison is supported by established principles of boronate ester stability and provides detailed experimental protocols for direct evaluation.
Boronic acids are invaluable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability towards oxidation and dehydration often necessitates their conversion to more stable boronate esters. Among the various diols used for this purpose, neopentyl glycol and pinacol are frequently employed. While both serve to protect the boronic acid moiety, their stability profiles can differ, impacting their utility in different applications. This compound represents a neopentyl glycol-protected boronic acid, offering a six-membered dioxaborinane ring, whereas pinacol esters feature a five-membered dioxaborolane ring.
Executive Summary: A Trade-Off Between Steric Hindrance and Ring Stability
The choice between a neopentyl glycol boronate ester and a pinacol boronate ester often involves a trade-off between different stabilizing factors. Pinacol boronates are widely recognized for their enhanced stability compared to the parent boronic acids, largely attributed to the steric hindrance provided by the four methyl groups on the pinacol backbone. This steric bulk effectively shields the boron center from nucleophilic attack and enzymatic degradation.[1]
On the other hand, neopentyl glycol boronates, such as this compound, benefit from the formation of a six-membered ring. In some contexts, six-membered boronic esters can exhibit greater thermodynamic stability compared to their five-membered counterparts. The bulky neopentyl structure also contributes significant steric hindrance, which is a key factor in enhancing hydrolytic stability.
Comparative Stability Analysis
| Stability Parameter | This compound (Neopentyl Glycol Ester) | Pinacol Boronate Ester | Supporting Rationale |
| Hydrolytic Stability | Expected to be high | Generally high, but susceptible to hydrolysis under certain conditions[2][3] | The bulky neopentyl group provides significant steric hindrance, impeding the approach of water molecules.[4] Six-membered rings can also confer additional stability. |
| Oxidative Stability | Expected to be more resistant to oxidation than the free boronic acid | More resistant to oxidation than the free boronic acid[1] | Boronate ester formation, in general, protects the boronic acid from oxidation. The steric bulk of both protecting groups contributes to this enhanced stability.[5] |
| Thermal Stability | Expected to be high | Generally stable at elevated temperatures[1] | The robust carbocyclic structures of both neopentyl glycol and pinacol suggest good thermal stability. |
| Purification & Handling | Generally a crystalline solid, stable to chromatography | Often crystalline solids, generally stable to silica gel chromatography, though some on-column hydrolysis can occur.[1] | The increased stability of both ester forms facilitates easier handling and purification compared to the free boronic acid. |
Experimental Protocols
To enable researchers to conduct direct comparative studies, the following detailed experimental protocols for assessing hydrolytic, oxidative, and thermal stability are provided.
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of boronate ester hydrolysis.
Materials:
-
This compound
-
Corresponding pinacol boronate ester of isoquinoline-4-boronic acid
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of each boronate ester (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the boronate ester stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.[1]
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).[1]
-
Integrate the signals corresponding to the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.[1]
Caption: Workflow for Hydrolytic Stability Assessment by ¹H NMR.
Oxidative Stability Assessment
This protocol provides a method to compare the susceptibility of boronate esters to oxidation.
Materials:
-
This compound
-
Corresponding pinacol boronate ester of isoquinoline-4-boronic acid
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium sulfite)
Procedure:
-
Prepare a standard solution of each boronate ester in the chosen solvent.
-
To a stirred solution of the boronate ester at a known concentration, add a specific amount of the oxidizing agent.[1]
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.[1]
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining boronate ester.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of oxidation.
References
Neopentyl Glycol Boronate vs. MIDA Boronate: A Comparative Guide to Suzuki Coupling Reactivity
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid surrogate is critical to the success of this reaction, influencing stability, reactivity, and substrate scope. This guide provides an objective comparison of two popular classes of boronic esters: neopentyl glycol boronates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity and Stability
Neopentyl glycol boronates and MIDA boronates represent two distinct strategies for stabilizing boronic acids. Neopentyl glycol esters offer a balance of enhanced stability over free boronic acids while maintaining high reactivity, often under anhydrous conditions.[1][2] In contrast, MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with a wide range of synthetic conditions, including chromatography.[3][4] Their utility in Suzuki coupling relies on a "slow release" mechanism of the corresponding boronic acid under aqueous basic conditions.
| Feature | Neopentyl Glycol Boronate | MIDA Boronate |
| Stability | More stable than boronic acids, often allowing for isolation and purification by chromatography.[1] | Exceptionally stable, benchtop-stable, and compatible with a wide range of reagents and chromatography.[4] |
| Reactivity | Generally highly reactive in Suzuki coupling, sometimes exhibiting faster rates than the corresponding boronic acids.[5] | Typically unreactive under anhydrous conditions; requires aqueous base for hydrolysis to the active boronic acid.[6] |
| Release Mechanism | Believed to react directly or after rapid hydrolysis at the catalyst. | Slow, controlled release of boronic acid under aqueous basic conditions. |
| Key Advantage | Good balance of stability and high reactivity, suitable for anhydrous coupling conditions.[1][6] | Enables the use of unstable boronic acids and facilitates iterative cross-coupling strategies.[3] |
Quantitative Comparison of Reactivity
Direct, head-to-head comparisons of neopentyl glycol and MIDA boronates across a wide range of substrates under identical conditions are limited in the literature. However, data from various studies can provide insights into their relative performance.
Table 1: Selected Suzuki Coupling Reaction Data
| Boronate Type | Electrophile | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Neopentyl Glycol | 4-Methylbromobenzene | XPHOS-Pd-G3 (2 mol%) | CsOH·H₂O | THF | < 0.1 | 96 | [5] |
| Neopentyl Glycol | 2-Bromo-4-fluoroaniline | Pd-P(t-Bu)₃-G3 (2 mol%) | TMSOK | THF | 3 | 98 | [7] |
| MIDA | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (TPGS-750-M) | 24 | 75 | [8][9] |
| MIDA | p-Bromoanisole | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (TPGS-750-M) | 24 | 89 | [8] |
Note: Reaction conditions are not identical and direct comparison of yields should be made with caution.
Kinetic studies have shown that electron-rich boronic esters, such as those derived from neopentyl glycol, can lead to increased rates of Suzuki coupling compared to the parent boronic acid.[5] For instance, the reaction to form a biaryl product took approximately 1.2 hours with the boronic acid, while the neopentyl boronic ester reacted in about 0.3 hours under specific conditions.[5] MIDA boronates, due to their slow-release mechanism, are intentionally designed for controlled reactivity, which can be advantageous when dealing with unstable boronic acids that would otherwise decompose under standard coupling conditions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions using neopentyl glycol and MIDA boronates. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki Coupling of a Neopentyl Glycol Boronate (Anhydrous Conditions)
This protocol is adapted from methodologies favoring anhydrous conditions, which can be beneficial for sensitive substrates.[7]
-
Reaction Setup: To a dry, argon-flushed flask, add the aryl halide (1.0 equiv), neopentyl glycol boronic ester (1.1-1.5 equiv), palladium precatalyst (e.g., XPHOS-Pd-G3, 1-2 mol%), and ligand (if required).
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., THF, toluene, or dioxane). Then, add the base (e.g., K₃PO₄, CsF, or TMSOK, 2-3 equiv).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a MIDA Boronate (Aqueous Conditions)
This protocol utilizes the slow-release feature of MIDA boronates in the presence of an aqueous base.[8][9]
-
Reaction Setup: To a flask, add the aryl or heteroaryl halide (1.0 equiv), MIDA boronate (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2-4 mol%), and solvent (e.g., water with a surfactant like TPGS-750-M, or a THF/water mixture).
-
Base Addition: Add an aqueous solution of a base (e.g., K₃PO₄, NaHCO₃, or Et₃N, 3 equiv).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to 80 °C) for the required time (often 12-24 hours).
-
Workup: Upon completion, the product may precipitate from the aqueous mixture and can be isolated by filtration.[8] Alternatively, dilute the reaction with an organic solvent and water, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. MIDA boronates themselves are stable to silica gel, which can be an advantage in purification schemes.[4]
Visualizing the Processes
To better understand the workflows and comparative logic, the following diagrams are provided.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of neopentyl glycol and MIDA boronates for Suzuki coupling.
Conclusion
The choice between neopentyl glycol and MIDA boronates is dictated by the specific requirements of the synthetic challenge. Neopentyl glycol boronates are excellent reagents that offer a favorable combination of stability and high reactivity, making them suitable for a wide array of Suzuki coupling reactions, including those under anhydrous conditions. MIDA boronates, with their exceptional stability and unique slow-release mechanism, provide a powerful solution for working with notoriously unstable boronic acids and for enabling complex, multi-step synthetic sequences like iterative cross-coupling. Understanding the distinct properties of each class of reagent allows the modern synthetic chemist to select the optimal building block to achieve their desired transformation efficiently and in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boronic Esters in the Synthesis of 4-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents at the C4-position, in particular, has been a key strategy in modulating the pharmacological properties of these molecules. Among the various synthetic methods to achieve this, those employing boronic esters have emerged as powerful and versatile tools. This guide provides a comparative analysis of different approaches utilizing boronic esters for the synthesis of 4-substituted isoquinolines, with a focus on reaction performance, substrate scope, and detailed experimental protocols.
Performance Comparison of Synthetic Methodologies
Two prominent, modern methods for the synthesis of 4-substituted isoquinoline precursors using boronic esters are the Domino Heck/Borylation and the sequential Copper-Catalyzed Azidation/Aza-Wittig reaction. Additionally, the classical Suzuki-Miyaura cross-coupling of a 4-haloisoquinoline serves as a benchmark for comparison. The following tables summarize the performance of these methods based on published data.
Table 1: Domino Heck/Borylation for Dihydroisoquinolinone-4-methylboronic Esters
This method provides a direct route to dihydroisoquinolinone-4-methylboronic esters, which are versatile intermediates for further functionalization.[1][2] The reaction involves a palladium-catalyzed domino Heck/borylation of N-allylcarboxamides with bis(pinacolato)diboron (B₂pin₂).
| Substrate (N-allylcarboxamide) | Product | Yield (%) |
| N-(2-bromobenzyl)prop-2-en-1-amine | 2-(prop-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one-4-yl)methylboronic acid pinacol ester | 78 |
| N-(2-bromo-4-methylbenzyl)prop-2-en-1-amine | 6-methyl-2-(prop-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one-4-yl)methylboronic acid pinacol ester | 82 |
| N-(2-bromo-5-methoxybenzyl)prop-2-en-1-amine | 7-methoxy-2-(prop-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one-4-yl)methylboronic acid pinacol ester | 75 |
| N-(2-bromo-4,5-dimethoxybenzyl)prop-2-en-1-amine | 6,7-dimethoxy-2-(prop-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one-4-yl)methylboronic acid pinacol ester | 85 |
| N-(2-chlorobenzyl)prop-2-en-1-amine | 2-(prop-2-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one-4-yl)methylboronic acid pinacol ester | 65 |
Table 2: Copper-Catalyzed Azidation/Aza-Wittig Synthesis of Polysubstituted Isoquinolines
This multi-step sequence starts from internal alkenyl boronic esters to produce highly substituted isoquinolines. The key steps involve a regioselective Suzuki-Miyaura coupling, a copper-catalyzed azidation, and an intramolecular aza-Wittig reaction.[3][4]
| Alkenyl Boronic Ester Precursor | Final Isoquinoline Product | Overall Yield (%) |
| (E)-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 1-phenylisoquinoline | 85 |
| (E)-1-methoxy-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 1-(4-methoxyphenyl)isoquinoline | 82 |
| (E)-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)isoquinoline | 78 |
| (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiophene | 1-(thiophen-2-yl)isoquinoline | 75 |
Table 3: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Arylboronic Acids
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90-98 |
| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88-96 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-92 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Boronic Acids vs. Boronate Esters: A Reactivity and Stability Trade-Off
The choice between a boronic acid and a boronate ester is a critical consideration in synthesis design.
-
Reactivity: Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[6][7] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step.[6][7]
-
Stability: Boronate esters, particularly pinacol esters, offer significantly enhanced stability.[6][7] They are often crystalline solids that are easier to handle, purify, and store for long periods. This stability is advantageous in multi-step syntheses. Boronic acids, in contrast, can be prone to decomposition pathways like protodeboronation and oxidation.[6][7]
In practice, many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions.[7]
Experimental Protocols
General Procedure for Domino Heck/Borylation
To a solution of the N-allylcarboxamide (1.0 mmol) and B₂(Pin)₂ (1.2 mmol) in a suitable solvent (e.g., dioxane), the palladium catalyst (e.g., [Pd(C^C:)PPh₃Cl], 1-2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired dihydroisoquinolinone-4-methylboronic ester.[1]
General Procedure for Copper-Catalyzed Azidation/Aza-Wittig Sequence
Step 1: Suzuki-Miyaura Coupling: To a solution of the 1,2-bis(boronate) (1.0 equiv) and an appropriate aryl aldehyde (1.1 equiv) in a solvent mixture (e.g., toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 equiv) are added. The mixture is heated to reflux until the reaction is complete. The organic layer is separated, dried, and concentrated to give the crude alkenyl boronic ester, which is purified by column chromatography.
Step 2: Copper-Catalyzed Azidation: The alkenyl boronic ester (1.0 equiv) is dissolved in a solvent (e.g., dichloroethane), followed by the addition of a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), a ligand (e.g., neocuproine, 20 mol%), and an azide source (e.g., NaN₃, 2.0 equiv). The reaction is stirred at an elevated temperature. Upon completion, the reaction is worked up by washing with aqueous solutions and the organic layer is concentrated.
Step 3: Intramolecular Aza-Wittig Reaction: The crude azide is dissolved in a high-boiling point solvent (e.g., xylene) and triphenylphosphine (1.2 equiv) is added. The mixture is heated to reflux. The reaction progress is monitored by the evolution of nitrogen gas. After completion, the solvent is removed, and the residue is purified by column chromatography to yield the polysubstituted isoquinoline.[3]
General Procedure for Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
In a flask, 4-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) are combined. A degassed solvent system (e.g., a 3:1 mixture of dioxane and water) is added. The flask is purged with an inert gas (e.g., argon or nitrogen) and heated with vigorous stirring. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[5]
Visualizing the Synthetic Pathways
Domino Heck/Borylation Workflow
Caption: Workflow for the Domino Heck/Borylation synthesis.
Copper-Catalyzed Azidation/Aza-Wittig Sequence
Caption: Multi-step synthesis via azidation and aza-Wittig reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Polysubstituted Isoquinolines and Related Fused Pyridines from Alkenyl Boronic Esters via a Copper-Catalyzed Azidation/Aza-Wittig Condensation Sequence [organic-chemistry.org]
- 4. Synthesis of Polysubstituted Isoquinolines and Related Fused Pyridines from Alkenyl Boronic Esters via a Copper-Catalyzed Azidation/Aza-Wittig Condensation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Trifluoroborate Salts vs. Isoquinoline Boronic Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between potassium organotrifluoroborate salts and isoquinoline boronic esters, offering insights into their stability, reactivity, and handling, supported by experimental data to inform reagent selection in drug discovery and development.
Potassium organotrifluoroborates have emerged as valuable alternatives to traditional boronic acids and their esters.[1][2] Their enhanced stability and, in many cases, superior reactivity, present significant advantages in the synthesis of complex organic molecules, including heteroaromatic scaffolds like isoquinolines, which are prevalent in many pharmaceutical agents.[1][3]
At a Glance: Key Differences
| Feature | Potassium Trifluoroborate Salts | Isoquinoline Boronic Esters |
| Stability | High; crystalline, free-flowing solids stable to air and moisture.[1][2] | Moderate; can be susceptible to hydrolysis and degradation.[1][3] |
| Handling | Easy to handle and store for extended periods without special precautions.[1] | May require more careful handling and storage to prevent decomposition.[3] |
| Reactivity | Often exhibit higher yields and faster reaction times in Suzuki-Miyaura coupling.[1] | Generally less reactive than the corresponding boronic acids. |
| Purification | Often straightforward purification by recrystallization. | Can be challenging to purify due to potential decomposition.[1] |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
| Entry | Coupling Partners | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoisoquinoline + Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloroanisole + Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91[4] |
Note: The data in this table is compiled from different sources and is intended for illustrative comparison. Reaction conditions and substrates are not identical.
The available data suggests that trifluoroborate salts can provide excellent yields, even with less reactive aryl chlorides as coupling partners.[4] Boronic esters also demonstrate high efficacy, particularly with more reactive aryl bromides.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A standard method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Procedure:
-
Phenylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure product.[1]
Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester
The Miyaura borylation is a common method for synthesizing boronic esters from aryl halides.[5]
Procedure:
-
To a flask containing 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq) is added 1,4-dioxane.
-
The mixture is degassed with argon for 15 minutes.
-
Pd(dppf)Cl₂ (0.03 eq) is added, and the mixture is heated to 80 °C.
-
The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the isoquinoline-4-boronic acid pinacol ester.
General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
Procedure: [4]
-
In a reaction vessel, combine the aryl chloride (1.0 eq), potassium aryltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %).
-
The vessel is sealed and purged with argon.
-
Degassed 10:1 toluene/water is added.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with Isoquinoline Boronic Ester
Procedure:
-
To a reaction vessel, add the isoquinoline boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol %).
-
The vessel is sealed and purged with an inert gas.
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added.
-
The mixture is heated to 100 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Chemistry
Conclusion
Potassium trifluoroborate salts offer significant advantages over isoquinoline boronic esters, primarily due to their exceptional stability to air and moisture, which simplifies handling, storage, and purification.[1][2] This robustness often translates to more consistent and higher yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates or in multi-step syntheses where reagent stability is paramount.[1] While isoquinoline boronic esters are effective reagents, their susceptibility to hydrolysis and degradation necessitates more careful handling.[3] For researchers in drug development, the reliability and often superior performance of trifluoroborate salts make them a compelling choice for the synthesis of complex isoquinoline-containing molecules.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Validating Suzuki Coupling Products
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a product's chemical structure is a critical step following synthesis. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is no exception. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating the complex molecular architectures of Suzuki coupling products.[1][2] This guide provides an objective comparison of key 2D NMR techniques with other common analytical methods, supported by illustrative data and detailed experimental protocols.
Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, which helps to mitigate the signal overlap often encountered in traditional 1D NMR spectra of complex molecules.[3] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.[2]
At a Glance: 2D NMR vs. Alternative Techniques
To understand the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and Gas/Liquid Chromatography (GC/LC). For this comparison, we will consider the hypothetical Suzuki coupling product, 4-methoxybiphenyl.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | Chromatography (GC/LC) |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[3] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.[2] | Molecular weight, elemental composition, and fragmentation patterns.[1] | Retention time for assessing purity and monitoring reaction progress.[2] |
| Structural Confirmation | Unambiguous confirmation of the carbon-hydrogen framework and connectivity between the two aromatic rings. | Suggests the presence of the correct functional groups and proton ratios, but can be ambiguous with complex splitting patterns. | Confirms the molecular weight of the product, but cannot distinguish between isomers. | Indicates the presence of a product with a specific polarity and volatility, but provides no direct structural information.[2] |
| Typical Experiment Time | 1-12 hours per experiment, depending on the technique and sample concentration. | 5-15 minutes. | < 5 minutes. | 10-30 minutes. |
| Sample Requirements | 5-20 mg of purified sample in a deuterated solvent.[2] | 5-20 mg of purified sample in a deuterated solvent.[2] | Micrograms to nanograms of sample. | Micrograms to nanograms of sample. |
| Limitations | Longer acquisition times and more complex data analysis compared to 1D NMR.[4] | Can be complex to interpret for molecules with overlapping signals.[2] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[2] | Requires volatile and thermally stable compounds for GC. Co-elution can occur.[2] |
Deep Dive into 2D NMR for Suzuki Product Validation
The true power of 2D NMR lies in its ability to reveal specific correlations between nuclei, allowing for a step-by-step construction of the molecular structure. The three most common and informative 2D NMR experiments for this purpose are COSY, HSQC, and HMBC.
Comparison of Key 2D NMR Techniques for 4-Methoxybiphenyl
| Technique | Information Provided | Key Correlations for 4-Methoxybiphenyl | Illustrative Acquisition Time (500 MHz) |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[5] | - Correlations between adjacent protons on the methoxy-substituted ring. - Correlations between adjacent protons on the unsubstituted ring. | ~1 hour |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[6] | - Correlation of the methoxy protons to the methoxy carbon. - Correlations of each aromatic proton to its directly attached carbon. | ~2 hours |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6] | - Crucial correlation: from the protons on one aromatic ring to the carbons on the other aromatic ring, confirming the C-C bond formation. - Correlation from the methoxy protons to the carbon to which the methoxy group is attached. | ~4-6 hours |
Experimental Workflow and Data Interpretation
The process of validating a Suzuki coupling product using 2D NMR follows a logical progression, starting from sample preparation and culminating in the complete assignment of the molecular structure.
The following diagram illustrates the specific correlations that are identified by each 2D NMR experiment to confirm the structure of 4-methoxybiphenyl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Confirming the Purity of 4-Arylisoquinolines: A Comparative Guide to HPLC and UPLC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for confirming the purity of 4-arylisoquinolines, a class of compounds with significant therapeutic potential. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the complexity of the sample, the level of sensitivity required, and the desired analysis speed. While HPLC is a robust and widely used method, UPLC-MS offers significant advantages in terms of resolution, sensitivity, and speed, making it particularly well-suited for comprehensive impurity profiling.
| Feature | HPLC | UPLC-MS |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
| Analysis Time | Standard | Fast |
| Peak Capacity | Good | High |
| Impurity Identification | Based on UV spectrum and retention time | Mass-to-charge ratio provides definitive identification |
| Cost | Lower | Higher |
Experimental Data
To illustrate the performance of each technique, a sample of a synthesized 4-arylisoquinoline was analyzed for purity. The sample was spiked with known potential impurities: an unreacted starting material and a process-related by-product.
HPLC Analysis Data
The HPLC analysis was performed using a standard reversed-phase method. The chromatogram showed a major peak for the 4-arylisoquinoline and two smaller peaks corresponding to the impurities.
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 1.5 | Starting Material |
| 2 | 5.8 | 98.0 | 4-Arylisoquinoline |
| 3 | 6.1 | 0.5 | By-product |
UPLC-MS Analysis Data
The same spiked sample was analyzed using UPLC-MS. The resulting chromatogram displayed sharper peaks and better separation between the main compound and the by-product. The mass spectrometer confirmed the identity of each peak.
| Peak | Retention Time (min) | Area (%) | Identity | Observed Mass (m/z) |
| 1 | 2.1 | 1.4 | Starting Material | 150.1 |
| 2 | 2.9 | 98.1 | 4-Arylisoquinoline | 272.1 |
| 3 | 3.0 | 0.5 | By-product | 286.1 |
Experimental Protocols
HPLC Method for Purity Determination
A reversed-phase HPLC method was developed for the purity analysis of the 4-arylisoquinoline.[1][2]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
UPLC-MS Method for Impurity Profiling
For a more detailed analysis, a UPLC-MS method was employed, offering higher resolution and mass confirmation of impurities.[3][4]
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and ESI+ Mass Spectrometry
-
Injection Volume: 2 µL
Visualization of Analytical Workflows
HPLC Analysis Workflow
The following diagram illustrates the typical workflow for confirming the purity of a 4-arylisoquinoline sample using HPLC.
Caption: Workflow for 4-arylisoquinoline purity analysis by HPLC.
Decision-Making for Analytical Technique Selection
This diagram outlines the key considerations when choosing between HPLC and UPLC-MS for purity analysis.
Caption: Decision tree for selecting an analytical technique.
Conclusion
Both HPLC and UPLC-MS are valuable techniques for assessing the purity of 4-arylisoquinolines. HPLC provides a reliable and cost-effective method for routine purity checks where potential impurities are known. However, for comprehensive impurity profiling, especially for novel compounds or complex reaction mixtures, the superior resolution, sensitivity, and definitive identification capabilities of UPLC-MS are highly advantageous. The choice of technique should be guided by the specific requirements of the analysis and the stage of drug development.
References
A Comparative Guide to the Synthesis of 4-Arylisoquinolines: Exploring Alternatives to the Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The 4-arylisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has traditionally been a cornerstone for the synthesis of this important class of molecules. However, the quest for milder reaction conditions, broader functional group tolerance, and improved atom economy has driven the development of several alternative synthetic strategies. This guide provides an objective comparison of key alternative methods to the Suzuki coupling for the synthesis of 4-arylisoquinolines, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling: The Benchmark
The palladium-catalyzed Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, remains a widely used and reliable method for constructing the C4-aryl bond in isoquinolines. Typically, this involves the reaction of a 4-haloisoquinoline with an arylboronic acid or its ester.
General Reaction Scheme:
Key Performance Characteristics:
-
High Yields: Generally provides good to excellent yields for a wide range of substrates.
-
Functional Group Tolerance: Tolerates a broad array of functional groups.
-
Commercial Availability: A vast number of arylboronic acids are commercially available.
However, the Suzuki coupling is not without its drawbacks, which include the pre-functionalization required for both coupling partners (a halogen on the isoquinoline and a boron moiety on the arene) and the potential for boronic acid homo-coupling and protodeboronation as side reactions.
Alternative Methods: A Comparative Overview
Several powerful alternatives to the Suzuki coupling have emerged, primarily centered around direct C-H bond functionalization, which circumvents the need for pre-functionalized starting materials. Other classical cross-coupling reactions have also been adapted for this purpose.
| Method | Catalyst System | Key Advantages | Key Disadvantages | Typical Yield Range |
| Suzuki Coupling | Pd(0) or Pd(II) complexes with phosphine ligands | High yields, broad substrate scope, well-established | Requires pre-functionalization of both coupling partners | 70-98% |
| Direct C-H Arylation (Palladium-catalyzed) | Pd(OAc)₂, Pd(TFA)₂ with ligands like PCy₃ or phosphine-free | High atom economy, avoids organometallic reagents | Often requires directing groups, regioselectivity can be a challenge | 60-95% |
| Direct C-H Arylation (Rhodium-catalyzed) | [RhCp*Cl₂]₂ or other Rh(III) complexes | High regioselectivity, mild reaction conditions | Catalyst can be expensive, may require specific directing groups | 65-98% |
| Direct C-H Arylation (Copper-catalyzed) | CuI, Cu(OAc)₂ with ligands | Inexpensive and abundant catalyst, good functional group tolerance | Can require higher reaction temperatures, sometimes lower yields than Pd/Rh | 50-90% |
| Heck Coupling | Pd(OAc)₂ or other Pd(0) precursors with phosphine ligands | Utilizes readily available alkenes and aryl halides | Regio- and stereoselectivity can be an issue, requires a base | 50-85% |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ or organic dyes with a light source | Mild reaction conditions, high functional group tolerance, novel reactivity | Can require specific photocatalysts and additives, scalability can be a concern | 60-90% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a 4-arylisoquinoline.
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoisoquinoline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Isoquinoline at C4
This protocol outlines a direct C-H arylation approach to synthesize 4-arylisoquinolines.[1][2][3][4]
Materials:
-
Isoquinoline (1.0 equiv)
-
Aryl iodide or bromide (1.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
P(Cy)₃ (0.2 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane or Toluene
Procedure:
-
In a sealed tube, combine the isoquinoline, aryl halide, Pd(OAc)₂, P(Cy)₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-150 °C for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Rhodium-Catalyzed C-H Activation for 4-Arylisoquinoline Synthesis
This protocol details a rhodium-catalyzed C-H activation/annulation strategy.[5][6]
Materials:
-
Benzhydroxamic acid derivative (1.0 equiv)
-
Alkyne (2.0 equiv)
-
[RhCp*Cl₂]₂ (0.025 equiv)
-
AgSbF₆ (0.1 equiv)
-
DCE (1,2-dichloroethane)
Procedure:
-
To a screw-capped vial, add the benzhydroxamic acid derivative, alkyne, [RhCp*Cl₂]₂, and AgSbF₆.
-
Add DCE as the solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki coupling and its key alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Synthesis of Mesoionic Isoquinolines by Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Atroposelective C-H/C-H Cross-Coupling Reaction between 1-Aryl Isoquinoline Derivatives and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Direct C-H Arylation vs. Suzuki Coupling for Isoquinoline Functionalization
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. Isoquinolines, a key structural motif in numerous pharmaceuticals and biologically active compounds, are a prime target for functionalization. Two of the most powerful methods for introducing aryl groups onto the isoquinoline core are direct C-H arylation and Suzuki cross-coupling. This guide provides an objective comparison of these two indispensable synthetic strategies, supported by experimental data and detailed protocols to aid in methodology selection.
The choice between direct C-H arylation and Suzuki coupling hinges on a variety of factors including the availability of starting materials, desired regioselectivity, functional group tolerance, and overall efficiency. While both methods are workhorses in the synthetic chemist's toolbox, they operate on fundamentally different principles.
Direct C-H arylation offers a more atom-economical approach by functionalizing an existing C-H bond, thereby avoiding the need for pre-functionalization of the isoquinoline ring with a leaving group (such as a halide). This can significantly shorten synthetic sequences. In contrast, the Suzuki coupling, a Nobel Prize-winning reaction, is a robust and versatile method that couples an organoboron reagent with an organohalide. Its broad substrate scope and high functional group tolerance have made it a go-to method for C-C bond formation.
At a Glance: A Quantitative Comparison
| Parameter | Direct C-H Arylation of Isoquinolines | Suzuki Coupling of 1-Haloisoquinolines |
| Starting Material | Isoquinoline | 1-Chloro- or 1-Bromoisoquinoline |
| Coupling Partner | Aryl halide or equivalent | Arylboronic acid or ester |
| Typical Catalyst | Pd(OAc)₂, [Cp*RhCl₂]₂, etc. | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-type palladacycles |
| Typical Base | K₂CO₃, Ag₂CO₃, PivOH (additive) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Toluene, 1,4-Dioxane, DMF | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature Range | 80 - 140 °C | Room temperature to 120 °C |
| Reaction Time | 4 - 24 hours | 2 - 24 hours |
| Reported Yields | 53% - 87% (for isoquinolinones) | Often >90% (for analogous chloro-azaheterocycles)[1] |
| Key Advantages | Atom economical, avoids pre-functionalization | Broad substrate scope, high yields, well-established |
| Key Limitations | Can require harsh conditions, regioselectivity can be a challenge | Requires pre-functionalization, generates stoichiometric byproducts |
Reaction Workflows Visualized
To better understand the operational flow of each method, the following diagrams illustrate the general experimental workflows for direct C-H arylation and Suzuki coupling in the context of isoquinoline functionalization.
Caption: A generalized workflow for the direct C-H arylation of isoquinolines.
Caption: A generalized workflow for the Suzuki coupling of 1-haloisoquinolines.
Experimental Protocols
The following are representative experimental protocols for both direct C-H arylation and Suzuki coupling, based on procedures reported in the literature for isoquinoline and related heterocyclic systems.
Palladium-Catalyzed Direct C-H Arylation of an Isoquinoline Derivative (General Protocol)
This protocol is adapted from methodologies for the C-H functionalization of N-alkoxyamides to form isoquinolinones.
Materials:
-
N-methoxybenzamide derivative (1.0 equiv)
-
Aryl halide (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (0.5 - 1.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the N-methoxybenzamide derivative, aryl halide, potassium carbonate, and pivalic acid.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium(II) acetate to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated isoquinolinone.
Suzuki Coupling of a 1-Chloroisoquinoline (General Protocol)
This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloro-azaheterocycles.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
In a flame-dried Schlenk flask containing a magnetic stir bar, combine the 1-chloroisoquinoline, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Seal the flask and heat the mixture in a preheated oil bath to 80-100 °C.
-
Stir the reaction for 4-18 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-arylisoquinoline.
Concluding Remarks
Both direct C-H arylation and Suzuki coupling are potent strategies for the functionalization of isoquinolines. The choice of method will ultimately be guided by the specific research goals and available resources.
Direct C-H arylation is an attractive option due to its atom economy and potential for shorter synthetic routes. As the field of C-H activation continues to evolve, milder and more selective catalyst systems are being developed, which will undoubtedly increase the applicability of this method.
Suzuki coupling , on the other hand, remains a highly reliable and versatile method with a vast and well-documented scope. Its predictability and generally high yields make it a favored choice, particularly in complex, multi-step syntheses where reliability is crucial. The commercial availability of a wide array of boronic acids further enhances its utility in medicinal chemistry for the rapid generation of diverse compound libraries.
For drug development professionals and scientists, a thorough understanding of the strengths and limitations of both methodologies is essential for the strategic design and efficient execution of synthetic campaigns targeting novel isoquinoline-based therapeutics.
References
A Comparative Spectroscopic Guide to Isoquinoline, Quinoline, and Quinazoline
This guide offers a detailed comparative analysis of the spectroscopic properties of isoquinoline and its structural isomers, quinoline and quinazoline. As fundamental scaffolds in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
The key structural difference between these isomers lies in the position of the nitrogen atom(s) within the bicyclic aromatic system, which significantly influences their electronic properties and, consequently, their spectroscopic characteristics. In quinoline, the nitrogen is at position 1; in isoquinoline, it is at position 2; and in quinazoline, nitrogens are at positions 1 and 3.
Comparative Spectroscopic Data of Isomers
The following tables summarize the key spectroscopic data for isoquinoline, quinoline, and quinazoline, providing a direct comparison of their characteristic signals.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃[1]
| Position | Isoquinoline | Quinoline | Quinazoline |
| H-1 | 9.22 | - | - |
| H-2 | - | 8.90 | ~9.3-9.5 |
| H-3 | 7.58 | 7.38 | - |
| H-4 | 8.50 | 8.12 | ~9.1-9.3 |
| H-5 | 7.80 | 7.75 | ~7.9-8.1 |
| H-6 | 7.62 | 7.52 | ~8.2-8.4 |
| H-7 | 7.70 | 7.65 | - |
| H-8 | 7.95 (approx.) | 8.08 (approx.) | ~8.5-8.7 |
Note: Quinazoline values are predicted based on derivatives and may vary.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃[1]
| Position | Isoquinoline | Quinoline | Quinazoline |
| C-1 | 152.7 | - | - |
| C-2 | - | 150.3 | ~160-162 |
| C-3 | 120.6 | 121.1 | - |
| C-4 | 143.2 | 136.0 | ~155-157 |
| C-4a | 128.8 | 128.3 | ~125-127 |
| C-5 | 127.5 | 127.7 | ~128-130 |
| C-6 | 130.4 | 126.5 | ~135-137 |
| C-7 | 127.2 | 129.4 | - |
| C-8 | 126.5 | 129.5 | ~130-132 |
| C-8a | 135.7 | 148.4 | ~150-152 |
Note: Quinazoline values are predicted based on derivatives and may vary.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C=N Stretch |
| Isoquinoline | 3050-3000 | 1620-1580 | 1590 |
| Quinoline | 3050-3000 | 1620-1580 | 1580 |
| Quinazoline | 3100-3000 | 1615-1570 | 1570, 1510 |
Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Compound | Band I | Band II |
| Isoquinoline | ~217 | ~266, ~317 |
| Quinoline | ~226 | ~276, ~313 |
| Quinazoline | ~223 | ~271, ~305 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Isoquinoline | C₉H₇N | 129.16 | 129 | 102, 76, 51 |
| Quinoline | C₉H₇N | 129.16 | 129 | 102, 76, 51 |
| Quinazoline | C₈H₆N₂ | 130.15 | 130 | 103, 76, 51 |
Spectroscopic Data of Representative Derivatives
The introduction of substituents to the core structures of isoquinoline, quinoline, and quinazoline leads to predictable changes in their spectra. The following tables provide a glimpse into these effects with common derivatives.
Table 6: ¹H NMR Chemical Shifts (δ, ppm) of Methyl Derivatives
| Compound | -CH₃ Signal | Aromatic Protons |
| 1-Methylisoquinoline | ~2.7 | 7.3-8.2 |
| 3-Methylisoquinoline | ~2.5 | 7.4-9.0 |
| 4-Methylquinoline | ~2.6 | 7.2-8.8 |
Table 7: Spectroscopic Data of Methoxy and Chloro Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | [M]⁺ (m/z) |
| 6-Methoxyquinoline | OCH₃: ~3.9 | OCH₃: ~55.5 | 159 |
| 2-Chloroquinazoline | - | - | 164 |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of isoquinoline isomers and their derivatives.
Caption: General workflow for comparative spectroscopic analysis of isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of isoquinoline, quinoline, quinazoline, and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16-32 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy[1]
-
Sample Preparation (ATR): For liquid samples, place a small drop directly onto the ATR crystal. For solid samples, place a small amount of the solid on the crystal and apply pressure.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, cyclohexane). Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[2]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Spectrum Acquisition: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)[1]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC) are suitable.
-
Data Acquisition (EI Mode): For electron ionization, set the ionization energy to 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
References
Navigating Multi-Step Synthesis: A Comparative Guide to the Orthogonality of the Neopentyl Glycol Boronate Protecting Group
For researchers, scientists, and drug development professionals embarking on complex multi-step syntheses, the strategic selection of protecting groups is paramount to success. This guide provides a comprehensive comparison of the neopentyl glycol boronate protecting group against the widely used pinacol boronate, with a focus on its orthogonality and performance, supported by experimental data and detailed protocols.
The protection of boronic acids is a critical consideration in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While the pinacol ester is a stalwart in this field, the neopentyl glycol boronate ester is emerging as a valuable alternative, offering distinct advantages in specific synthetic contexts. This guide delves into the stability, reactivity, and practical applications of the neopentyl glycol boronate protecting group, providing a clear framework for its strategic implementation.
At a Glance: Neopentyl Glycol Boronate vs. Pinacol Boronate
| Feature | Neopentyl Glycol Boronate | Pinacol Boronate | Key Considerations |
| Structure | 6-membered ring | 5-membered ring | The larger ring size of the neopentyl glycol ester can influence steric interactions and reactivity. |
| Stability | Generally stable to chromatography and anhydrous conditions.[1] | Generally stable to chromatography and anhydrous conditions.[2] | Stability is comparable under standard purification and storage conditions. |
| Reactivity in Suzuki-Miyaura Coupling | Can exhibit faster reaction rates and higher yields in certain systems, particularly under anhydrous conditions.[1][3] | The most popular and widely used boronic ester in Suzuki-Miyaura couplings.[2] | Neopentyl glycol esters may offer advantages in optimizing reaction kinetics.[3] |
| Stereoselectivity | Can provide superior stereoselectivity in reactions involving hindered substrates due to reduced steric bulk around the boron atom compared to pinacol. | May lead to lower stereoselectivity in sterically demanding reactions. | A critical advantage for the synthesis of complex, chiral molecules. |
| Deprotection | Typically requires acidic or basic hydrolysis. | Often requires acidic conditions and heating for direct hydrolysis.[2] | Deprotection conditions are a key aspect of orthogonality in multi-step synthesis. |
Orthogonality Profile: Stability Under Various Reaction Conditions
A key attribute of any protecting group is its ability to withstand a range of reaction conditions while other functional groups in the molecule are being manipulated. While comprehensive head-to-head quantitative data is not extensively available in a single source, the following table summarizes the expected stability of neopentyl glycol boronate esters in the context of common synthetic transformations, drawing comparisons with pinacol boronates.
| Reaction Condition | Reagent Example(s) | Expected Stability of Neopentyl Glycol Boronate | Comparison with Pinacol Boronate |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Likely susceptible to cleavage. | Both are generally unstable to strong aqueous acid. |
| Strongly Basic | Sodium Hydroxide (NaOH) | Susceptible to hydrolysis. | Both are susceptible to hydrolysis under strong basic conditions. |
| Oxidative | Swern Oxidation | Generally stable. | Both are generally stable to common oxidation conditions that do not target the boronate moiety directly. |
| Reductive | Hydrogenation (e.g., H₂, Pd/C) | Generally stable. | Both are generally stable to standard hydrogenation conditions. |
| Reductive (Hydride) | Diisobutylaluminium hydride (DIBAL-H) | Generally stable. | Both are generally stable to hydride reducing agents at low temperatures. |
| Organometallic | Grignard Reagents, Organolithiums | Potentially reactive, especially at elevated temperatures. | Pinacol boronates are known to react with Grignard and organolithium reagents. Neopentyl glycol boronates are expected to have similar reactivity. |
Note: The stability of boronate esters can be highly substrate-dependent. It is always recommended to perform small-scale trials to confirm stability in a specific chemical context.
Experimental Protocols
Protection of a Boronic Acid with Neopentyl Glycol
This protocol provides a general procedure for the formation of a neopentyl glycol boronate ester.[1]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add the arylboronic acid, neopentyl glycol, and toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted neopentyl glycol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the neopentyl glycol boronate ester.
Suzuki-Miyaura Coupling Using a Neopentyl Glycol Boronate Ester
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction utilizing a neopentyl glycol boronate ester under anhydrous conditions.[1]
Materials:
-
Neopentyl glycol arylboronate ester (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the neopentyl glycol arylboronate ester, aryl halide, palladium catalyst, and base.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Case Study: Enhanced Stereoselectivity in the Synthesis of Hindered Biaryls
In the synthesis of sterically hindered biaryl compounds, where traditional Suzuki-Miyaura couplings with pinacol boronates may suffer from low yields and erosion of stereochemical integrity, the use of neopentyl glycol boronates has demonstrated significant advantages. The reduced steric hindrance around the boron atom in the neopentyl glycol derivative can facilitate the crucial transmetalation step in the catalytic cycle, leading to improved reaction efficiency and preservation of stereochemistry.
Logical Decision-Making in Protecting Group Selection
The choice between a neopentyl glycol boronate and a pinacol boronate should be guided by the specific demands of the synthetic route.
Conclusion
The neopentyl glycol boronate protecting group represents a valuable and, at times, superior alternative to the more conventional pinacol boronate in multi-step organic synthesis. Its favorable impact on reactivity and stereoselectivity, particularly in challenging systems, underscores its utility. While its overall orthogonality profile is comparable to that of the pinacol ester, the subtle differences in steric and electronic properties can be leveraged to overcome specific synthetic hurdles. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and efficiently access complex molecular targets.
References
Safety Operating Guide
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline proper disposal procedures
The safe and environmentally responsible disposal of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is a critical aspect of laboratory safety and chemical management. This compound, an isoquinoline derivative containing a boronic acid pinacol ester, requires careful handling due to its potential hazards. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. The isoquinoline moiety itself is also considered hazardous[2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory | Use in a certified chemical fume hood. Approved respirator if ventilation is inadequate. |
| Footwear | Closed-toe shoes. |
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4].
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and engage a licensed and approved waste disposal company[2][5]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[4][5].
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound[4].
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative and an isoquinoline compound[4].
2. Solid Waste Disposal:
-
Contaminated solid materials such as unused product, gloves, bench paper, and other disposable lab supplies should be collected in a designated hazardous waste container[6].
-
For spills, the material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed container for disposal[1].
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
4. Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be decontaminated. A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt[4].
-
All rinsates from the decontamination process must be collected as liquid hazardous waste[4].
-
After decontamination, perform a final rinse with an appropriate solvent (e.g., acetone), which should also be collected as hazardous waste.
-
Once thoroughly decontaminated and dried, the glassware can be reused or disposed of according to standard laboratory procedures for glass.
5. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous waste by a licensed contractor.
III. Emergency Procedures
In the event of accidental release or exposure, follow these first aid measures:
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists[1]. |
| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention[1]. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1]. |
For larger spills, prevent the material from entering drains or water courses[1][5].
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline (CAS No. 844891-01-6), also known as Isoquinoline-4-boronic acid, neopentyl glycol ester. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are harm through inhalation, skin contact, and ingestion[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | Approved mask or respirator[1]. | To prevent inhalation of harmful dust or vapors. |
| Hand | Suitable chemical-resistant gloves/gauntlets[1]. | To avoid skin contact. |
| Body | Suitable protective clothing[1]. | To prevent skin exposure. |
| Eye | Suitable eye protection (e.g., safety goggles)[1]. | To protect eyes from splashes or dust. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear the prescribed PPE. Mix the spilled material with sand or a similar inert absorbent material[1].
-
Collection: Sweep up the mixture and place it in a tightly closed container for disposal[1].
-
Environmental Protection: Do not allow the material to enter drains or water courses[1].
Disposal Plan:
All waste materials, including the absorbed spill and any contaminated PPE, should be disposed of as hazardous waste in accordance with local, state, and national regulations.
Emergency First Aid Procedures
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists[1]. |
| Inhalation | Remove the individual to fresh air. If symptoms are severe or persist, seek medical attention[1]. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention[1]. |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
